Pivaloyl cyanide is recognized by several names, including trimethylpyruvonitrile and 2,2-dimethylpropanoyl cyanide. Its molecular structure features a pivaloyl group attached to a cyano group, giving it distinct reactivity [1].
The table below summarizes its core chemical and physical properties:
| Property | Specification |
|---|---|
| CAS Number | 42867-40-3 [1] [2] [3] |
| Molecular Formula | C6H9NO [1] [3] [4] |
| Molecular Weight | 111.14 g/mol [1] [3] [4] |
| Boiling Point | 147 °C [1] [4] |
| Density | 0.940 [1] [4] |
| Flash Point | 43 °C [1] [4] |
| Appearance | Colorless to light yellow liquid [1] |
| Storage | Sealed container at 2-8°C [1] [3] [5] |
In organic synthesis, this compound serves as a versatile building block due to its two reactive functional groups.
The following is a detailed methodology for the synthesis of cyclic enamides using this compound, as described in literature [6].
Synthetic workflow for cyclic enamides via a reactive this compound intermediate
Materials and Equipment:
Step-by-Step Procedure:
Key Experimental Observations & Tips [6]:
Proper handling is crucial due to the reactive nature of this compound.
Pivaloyl cyanide (CAS 42867-40-3) is an acyl cyanide with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol [1]. It is a versatile reagent in organic synthesis, particularly for introducing the pivaloyl group or a nitrile functionality.
The table below summarizes key synthetic methods from patent literature and technical data.
| Method | Key Reactants & Conditions | Catalyst | Yield | Notes / Key Features |
|---|---|---|---|---|
| From Pivalic Anhydride [1] | Pivalic anhydride + Trimethylsilyl cyanide | Sodium cyanide (1g per 0.5 mol anhydride) | 98.9% | Simple, high-yield; co-produces pivalic acid-trimethylsilyl ester. |
| From Pivalic Anhydride & HCN [2] [3] | Pivalic anhydride + Gaseous Hydrocyanic Acid (HCN); 80-130°C | Copper(I) Cyanide | ~90% | Requires handling gaseous HCN; uses diphenyl ether as diluent. |
| From Pivaloyl Chloride & HCN [2] [3] | Pivaloyl chloride + Gaseous Hydrocyanic Acid (HCN); 80-130°C | Copper(I) Cyanide or alkali/alkaline earth metal cyanide salts | Not specified | Alternative starting material; similar safety concerns with HCN. |
The synthesis from pivalic anhydride and trimethylsilyl cyanide is notably efficient and avoids handling gaseous hydrogen cyanide [1].
Working with this compound and its precursors requires strict safety measures.
A significant application of the pivaloyl group is in medicinal chemistry for optimizing drug properties. Research on Sintokamide analogs for treating prostate cancer demonstrated that replacing a natural propionamide group with a more sterically hindered pivaloylamide (pivaloyl) group enhanced the compound's potency [5]. This highlights the pivaloyl group's role in improving metabolic stability and biological activity of drug candidates.
The diagram below outlines a general workflow for synthesizing this compound, primarily based on the method starting from pivalic anhydride.
Synthesis Workflow for this compound
The table below outlines the core identifying information and basic physical properties of pivaloyl cyanide.
| Property | Value / Description |
|---|---|
| CAS Number | 42867-40-3 [1] [2] |
| Molecular Formula | C6H9NO [1] [2] |
| Molecular Weight | 111.14 g/mol [1] [2] |
| Chemical Name | This compound [1] [2] |
| Synonyms | Trimethylpyruvonitrile; 2,2-Dimethylpropanoyl Cyanide; 3,3-Dimethyl-2-oxobutanenitrile [1] [2] |
| Appearance | Colorless to light yellow liquid [1] |
| Boiling Point | 147 °C / 121-125 °C (reported range) [1] [3] |
| Density | 0.940 g/cm³ (approx.) [1] |
| Flash Point | 43 °C [1] |
| Storage | 2-8 °C (Refrigerator) [1] [2] |
The available spectroscopic data is limited. The search results contained 1H NMR data for a related compound, pivaloylacetonitrile, but not for this compound itself [4].
The following synthesis protocols for this compound are detailed in patent literature.
This method involves a direct reaction between pivalic anhydride and trimethylsilyl cyanide [3].
An alternative patent describes a synthesis using pivalic acid derivatives in the presence of a copper salt catalyst [5].
The search results indicate significant gaps in the publicly available spectroscopic data for this compound. To obtain a full characterization dataset, I suggest you:
The following table lists the key identifiers and physical properties of pivaloyl cyanide as found in commercial chemical databases [1].
| Property | Value |
|---|---|
| CAS Number | 42867-40-3 [1] |
| Molecular Formula | C6H9NO [1] |
| Molecular Weight | 111.14 g/mol [1] |
| Boiling Point | 147°C [1] |
| Flash Point | 43°C [1] |
| Density | 0.940 g/cm³ [1] |
| Appearance | Colorless to light yellow liquid [1] |
| Recommended Storage | 2-8°C [1] |
Based on its physical properties and its cyanide functional group, this compound presents specific hazards. The flash point of 43°C classifies it as a flammable liquid [1] [2]. Furthermore, any compound that contains cyanide (CN) groups is generally classified as toxic [2].
The Globally Harmonized System (GHS) hazard pictograms likely to apply to this compound are as follows:
GHS hazard pictograms applicable to this compound
While not specific to this compound, OSHA's data on cyanides (as CN) highlights critical hazards [3]:
A synthesis patent provides indirect safety insights, indicating that this compound is produced and isolated through distillation, suggesting thermal stability under controlled conditions. The use of trimethylsilyl cyanide as a precursor underscores the need for careful handling of highly toxic reagents [5].
For comprehensive and authoritative safety information:
The table below summarizes the fundamental physicochemical data for pivaloyl cyanide, which is crucial for understanding its stability and handling requirements [1] [2].
| Property | Value / Description |
|---|---|
| CAS No. | 42867-40-3 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Boiling Point | 147°C |
| Flash Point | 43°C |
| Density | 0.940 g/cm³ |
| Appearance | Colorless to light yellow liquid |
| Recommended Storage | Sealed container; 2-8°C |
The data in the table points to several key stability and safety considerations:
Since detailed experimental protocols for this compound were not located, the workflow below outlines a general standard operating procedure for handling a compound with its profile.
General workflow for handling moisture-sensitive compounds like this compound.
Key procedural steps include:
This compound is recognized as a valuable intermediate in organic synthesis. The steric bulk of the pivaloyl group can influence the outcome of reactions, and the cyano group can be converted into other functionalities, such as carboxylic acids or amines [2]. Its use has been noted in the deoxygenation of aromatic ketones and selective synthesis of secondary alcohols [1].
The table below summarizes the key physical properties identified for pivaloyl cyanide (CAS No. 42867-40-3).
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NO [1] [2] |
| Molecular Weight | 111.14 g/mol [1] [2] |
| Boiling Point | 147 °C [1] [2] |
| Density | 0.940 g/cm³ [1] [2] |
| Flash Point | 43 °C [1] [2] |
| Appearance | Colorless to light yellow liquid [2] |
| Storage | Recommended at 2-8°C [2] |
While direct solubility data is unavailable, the search results detail synthesis methods that offer some context for its behavior in experimental settings.
One synthesis method involves reacting pivalic anhydride with trimethylsilyl cyanide, catalyzed by sodium cyanide, yielding this compound at 98.9% with a boiling point of 121-125°C [3]. Another patented process reacts pivalic anhydride with hydrocyanic acid in an organic diluent like diphenyl ether, using a copper(I) cyanide catalyst [4] [5] [6]. These synthesis conditions indicate that this compound is handled in dedicated chemical reactors, not in aqueous solutions.
In the absence of direct data, you can determine the solubility through these practical approaches:
Pivaloyl cyanide (2,2-dimethylpropanoyl cyanide) is a specialized acyl cyanide with significant utility in organic synthesis and pharmaceutical development. This high-value synthetic building block possesses a reactive acyl cyanide functional group that enables diverse transformations, particularly in the synthesis of heterocyclic compounds and complex molecular architectures. The steric hindrance provided by the tert-butyl group adjacent to the carbonyl moiety imparts unique reactivity patterns that can be exploited for selective bond formations. In pharmaceutical contexts, this compound serves as a key precursor for various bioactive molecules, including herbicidal compounds such as 4-amino-6-tert-butyl-3-methylthio-2H-1,2,4-triazin-5-one and other heterocyclic systems with demonstrated biological activity [1] [2].
The strategic importance of this compound in synthetic chemistry stems from its dual functionality, featuring both an electrophilic carbonyl center and a nitrile group that can participate in subsequent transformations or serve as a masked functionality for further elaboration. This molecular architecture enables its application in multi-component reactions, cyclization processes, and as a cyanating agent in the presence of appropriate catalysts. Despite its synthetic utility, the commercial availability of this compound may be limited, necessitating efficient and reliable synthetic protocols for in-laboratory production to support research and development activities across various chemical disciplines [1] [3].
The synthesis of this compound through the hydrocyanic acid route represents a catalyzed reaction between pivalic anhydride and hydrocyanic acid, typically conducted in the presence of Lewis acid catalysts and specific solvent systems. This method provides a reliable pathway to access this compound with good yield and purity, though it requires careful handling due to the toxicity of hydrocyanic acid [1] [2] [3].
Step-by-Step Experimental Protocol [1] [2] [3]:
Reaction Setup: In a dried three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to a gas absorption device, charge 0.5-1.0 mol of pivalic anhydride and 0.5-2.0% w/w of copper(I) cyanide catalyst.
Solvent Addition: Add 200-300 mL of diphenyl ether as an inert, high-boiling diluent to facilitate temperature control during the reaction.
Catalyst System: Implement catalyst systems comprising copper(I) cyanide alone or in combination with alkali metal or alkaline earth metal cyanides (e.g., sodium cyanide) at concentrations ranging from 0.5% to 5% by weight relative to pivalic anhydride.
Cyanation Reaction: Slowly introduce 1.0-1.2 molar equivalents of anhydrous hydrocyanic acid either as a gas or as a solution in the same diluent while maintaining the reaction temperature between 80-130°C with continuous stirring.
Reaction Monitoring: Continue the reaction for 2-8 hours, monitoring by TLC or GC until complete consumption of the pivalic anhydride is observed.
Byproduct Removal: Following reaction completion, remove pivalic acid byproduct through evaporation or distillation under reduced pressure (50-100 mmHg, 80-120°C).
Product Isolation: Isolate the crude this compound from the catalyst residue by filtration or decantation, then purify by fractional distillation under vacuum.
Purification: Perform fractional distillation of the crude product under reduced pressure (15-30 mmHg), collecting the fraction boiling at 70-75°C at 20 mmHg or 121-125°C at atmospheric pressure.
Key Parameters and Considerations [1] [2] [3]:
The trimethylsilyl cyanide (TMSCN) route offers a practical alternative to using gaseous hydrocyanic acid, providing enhanced safety profile while maintaining high efficiency. This method involves the reaction of pivalic anhydride with trimethylsilyl cyanide in the presence of a catalytic amount of sodium cyanide [4].
Step-by-Step Experimental Protocol [4]:
Reaction Setup: Charge a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser with 0.5 mol (93 g) of pivalic anhydride and 1 g of sodium cyanide catalyst.
Cyanation Reaction: Add 0.5 mol (49.5 g) of trimethylsilyl cyanide dropwise with stirring at room temperature, then heat the mixture to 60-80°C for 2-4 hours.
Reaction Monitoring: Monitor reaction progress by TLC or IR spectroscopy until complete consumption of the starting materials is confirmed.
Product Isolation: Directly distill the reaction mixture without prior workup to separate this compound from the coproduced pivalic acid-trimethylsilyl ester.
Purification: Collect the fraction boiling at 121-125°C under atmospheric pressure, yielding approximately 56 g (98.9%) of pure this compound.
Key Parameters and Considerations [4]:
Table 1: Comparative Analysis of this compound Synthetic Methods
| Parameter | Hydrocyanic Acid Route | Trimethylsilyl Cyanide Route |
|---|---|---|
| Reagents | Pivalic anhydride, HCN | Pivalic anhydride, TMSCN |
| Catalyst | CuCN, NaCN (0.5-5%) | NaCN (1-2%) |
| Solvent | Diphenyl ether, trichlorobenzene | Solvent-free |
| Temperature | 80-130°C | 60-80°C |
| Yield | 80-95% | 98.9% |
| Boiling Point | 70-75°C at 20 mmHg | 121-125°C at atmospheric pressure |
| Safety Considerations | Requires special handling of HCN gas | Avoids gaseous HCN, but TMSCN releases HCN upon contact with moisture |
The synthesis and handling of this compound require stringent safety measures due to the toxicity of reagents, intermediates, and the final product. Hydrocyanic acid and cyanide salts are extremely toxic compounds that can be fatal if inhaled, ingested, or absorbed through the skin. These materials must be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Emergency protocols for cyanide exposure should be established, and cyanide antidote kits must be readily available in the laboratory [1] [2] [3].
This compound itself is moisture-sensitive and undergoes hydrolysis upon exposure to air or water, potentially releasing hydrogen cyanide gas. Therefore, all reactions should be conducted under anhydrous conditions using dried glassware and inert atmosphere techniques. Storage of this compound should be in sealed containers under inert atmosphere at cool temperatures, with clear labeling indicating the hazardous nature of the contents. Similarly, trimethylsilyl cyanide, while less volatile than HCN, can still release hydrogen cyanide upon contact with moisture and must be handled with the same precautions as other cyanide compounds [4].
This compound serves as a versatile building block for the synthesis of various heterocyclic systems with biological relevance. Its utility in this domain stems from the ability of the cyanide group to participate in cyclization reactions while the acyl moiety can be incorporated into the heterocyclic framework. Research has demonstrated the application of this compound in the synthesis of triazinone derivatives with documented herbicidal activity, showcasing its importance in agrochemical development [1] [2].
Table 2: Applications of this compound in Organic Synthesis
| Application | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Herbicidal Triazinones | Cyclocondensation | Production of 4-amino-6-tert-butyl-3-methylthio-2H-1,2,4-triazin-5-one | [1] [2] |
| Enamide Synthesis | Grignard Addition-Acylation | Multi-component reaction with oxonitriles to form cyclic enamides | [5] |
| Cinnamic Acid Derivatives | Amidation | Carboxyl group activation for bioactive compound synthesis | [6] |
In advanced synthetic applications, this compound participates in multi-component reactions for the construction of complex molecular architectures. A notable example involves its use in sequential Grignard addition-acylation reactions with 3-oxo-1-cyclohexene-1-carbonitrile to generate highly substituted cyclic enamides. This transformation exemplifies the unique reactivity of this compound as an electrophile in the presence of organometallic reagents, where it demonstrates preferential acylation of C-magnesiated nitrile intermediates over reaction with Grignard reagents, enabling the formation of acyl ketenimine intermediates that subsequently undergo nucleophilic attack to assemble complex enamides with control over stereochemistry [5].
The following workflow illustrates the sequential Grignard addition-acylation process using this compound:
Diagram 1: Workflow for Grignard Addition-Acylation Sequence Using this compound
This methodology enables the installation of four new bonds in a single synthetic operation, demonstrating remarkable bond-forming efficiency. The process tolerates various Grignard reagents with sp² or sp³ hybridization, allowing for the generation of structural diversity in the resulting enamide products. The steric bulk of the pivaloyl group plays a crucial role in the reaction selectivity, as evidenced by the preference for N-acylation over O-acylation and the controlled nucleophilic addition to the acyl ketenimine intermediate [5].
This compound represents a valuable synthetic intermediate with particular utility in the construction of heterocyclic systems and complex organic molecules. The two principal synthetic approaches—using hydrocyanic acid or trimethylsilyl cyanide—offer complementary advantages, with the former being well-established in patent literature and the latter providing enhanced safety and nearly quantitative yields. The trimethylsilyl cyanide method presents a particularly attractive option for laboratory-scale synthesis due to simplified handling and elimination of gaseous hydrocyanic acid. When implementing these protocols, researchers must prioritize safety measures appropriate for highly toxic cyanide compounds while optimizing reaction parameters for their specific application needs.
This compound (CAS 42867-40-3, C6H9NO, MW 111.14 g/mol) is an acyl cyanide compound characterized by the sterically hindered pivaloyl group. This structural feature confers unique reactivity, making it valuable for synthesizing complex molecules, including heterocycles and pharmaceuticals [1]. It is typically a liquid with a boiling point reported between 121-125°C and 147°C, and a density of approximately 0.940 g/cm³ [2] [3]. Proper safety precautions are essential due to the toxicity of cyanide-containing compounds.
The table below summarizes the key synthetic methods, allowing researchers to select the most appropriate route based on yield, safety, and available starting materials.
| Method | Key Reactants | Catalyst/Additive | Solvent/Diluent | Temperature | Yield | Key Advantages |
|---|---|---|---|---|---|---|
| Pivalic Anhydride + Trimethylsilyl Cyanide [2] | Pivalic anhydride, (CH₃)₃SiCN | Sodium cyanide (NaCN) | Neat (solvent-free) | Not specified | 98.9% | Very high yield; simple workup by distillation |
| Pivalic Anhydride + Hydrocyanic Acid [4] [5] | Pivalic anhydride, HCN | Copper(I) cyanide (CuCN) | Diphenyl ether | 130-140°C | Not specified | Uses stable anhydride; continuous production possible |
| Pivalic Acid + Hydrocyanic Acid [4] [5] | Pivalic acid, HCN | Copper(I) cyanide (CuCN) | Diphenyl ether | 130-140°C | Not specified | Direct route from readily available pivalic acid |
This method is recommended for its exceptional yield and straightforward procedure.
Reagents & Materials
Equipment
Procedure
This method is useful when trimethylsilyl cyanide is not available, though it requires handling gaseous HCN with extreme caution in a dedicated facility.
Reagents & Materials
Equipment
Procedure
This compound is valued for its role in multi-component reactions to construct complex molecular architectures. A notable application is in the synthesis of highly substituted cyclic enamides, as illustrated below.
Diagram 1: Reaction workflow for enamide synthesis using this compound chemistry [1].
In this sophisticated sequence [1]:
This compound is a synthetically valuable building block accessible via reliable methods. The catalytic condensation of pivalic anhydride with trimethylsilyl cyanide offers a near-quantitative yield and is highly suitable for laboratory-scale synthesis. Its utility in facilitating complex bond-forming reactions underscores its importance in modern organic and medicinal chemistry research.
This compound (CAS No. 42867-40-3) is a specialized organic compound with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol. This compound features both a highly sterically hindered pivaloyl group (tert-butyl carbonyl) and a reactive cyano group, creating unique reactivity patterns that make it valuable in synthetic organic chemistry. The steric bulk of the pivaloyl group influences the compound's reactivity and stability, providing selective pathways for synthetic transformations that are unattainable with less hindered analogs. This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals, particularly where the incorporation of the sterically demanding pivaloyl group enhances metabolic stability or modifies physical properties.
The strategic importance of this compound in synthetic chemistry stems from its dual functionality, which allows simultaneous or sequential introduction of both the pivaloyl and cyano groups into target molecules. The electron-withdrawing nature of both functional groups activates adjacent positions for various nucleophilic attacks and cyclization reactions. Furthermore, the cyano group can serve as a precursor for transformation into other valuable functional groups, including carboxylic acids, amines, amides, and tetrazoles, significantly expanding its utility in multi-step synthetic sequences. These attributes make this compound particularly valuable for medicinal chemistry and drug development, where the introduction of sterically hindered groups can dramatically improve the pharmacokinetic properties of candidate molecules.
This compound possesses distinct physical properties that influence its handling, purification, and application in synthetic processes. Understanding these characteristics is essential for its effective utilization in laboratory and industrial settings. The compound exhibits a boiling point of approximately 147°C at atmospheric pressure [1], with another source reporting a similar range of 146.7°C [2]. When purified under reduced pressure, the boiling point occurs at 121-125°C [3], information particularly valuable for distillation purification procedures. The compound's density is reported as 0.94 g/cm³ [1] [2], which affects its volumetric handling in reactions.
The flash point of this compound is approximately 43°C [1], classifying it as a flammable liquid and requiring appropriate safety precautions during storage and handling. The vapor pressure is reported as 4.59 mmHg at 25°C [2], indicating moderate volatility at room temperature. In terms of spectral properties, the refractive index is 1.417 [2], which can assist in identification and purity assessment. This compound is described as moderately soluble in common organic solvents such as hexane and diethyl ether, but poorly soluble in water [4], guiding appropriate solvent selection for reactions and extractions. The compound should be stored in a sealed container at 2-8°C [4] to maintain stability and prevent degradation.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Boiling Point | 147°C (760 mmHg) | [1] |
| Density | 0.940 g/cm³ | [1] |
| Flash Point | 43°C | [1] |
| Refractive Index | 1.417 | [2] |
| Vapor Pressure | 4.59 mmHg at 25°C | [2] |
The most efficient industrial method for preparing this compound involves the reaction of pivalic anhydride with hydrocyanic acid in the presence of specific catalyst systems. This process is detailed in multiple patent applications [5] [6] [7] and offers advantages in yield, purity, and operational safety compared to alternative routes. The reaction is typically conducted in the presence of copper(I) cyanide (CuCN) as a catalyst, with alkali metal or alkaline earth metal cyanides as co-catalysts. The process employs diphenyl ether as a preferred diluent, which serves as both a reaction medium and an azeotrope former for water removal during the reaction.
A representative large-scale protocol involves charging a reaction vessel with pivalic anhydride, copper(I) cyanide catalyst (0.5-2.0 mol%), and an alkali metal cyanide such as sodium cyanide (1-5 mol%) in diphenyl ether. Anhydrous hydrocyanic acid is then introduced, typically in slight molar excess (1.05-1.10 equivalents relative to the anhydride). The reaction mixture is heated with stirring to 130-180°C, allowing the reaction to proceed while water formed as a byproduct is continuously removed via azeotropic distillation. The completion of the reaction is monitored by tracking the amount of water evolved or by analytical methods such as gas chromatography. After reaction completion, the crude product is recovered by fractional distillation under reduced pressure, yielding this compound with high purity (typically >95%) [5] [6].
Several alternative synthetic approaches to this compound have been developed for laboratory-scale preparation or specific applications:
Trimethylsilyl Cyanide Method: A high-yielding alternative involves the reaction of pivalic anhydride with trimethylsilyl cyanide ((CH₃)₃SiCN). In this protocol, 93 g (0.5 mol) of pivalic anhydride and 1 g of sodium cyanide are charged as a catalyst, followed by dropwise addition of 49.5 g (0.5 mol) of trimethylsilyl cyanide. The reaction mixture is worked up by distillation, yielding 56 g of this compound (98.9% yield) with a boiling point of 121-125°C [3]. This method offers excellent yields and milder reaction conditions but involves higher-cost reagents.
Pivaloyl Chloride Cyanidation: Early synthetic approaches attempted to prepare this compound through the reaction of pivaloyl chloride with various cyanide sources. However, these methods generally provide lower yields (approximately 45% when using o-dichlorobenzene as solvent) and present challenges in extrapolating to other aliphatic acid chlorides [1]. The lower reactivity of pivaloyl chloride toward cyanidation is attributed to the steric hindrance of the tert-butyl group.
Table 2: Comparison of this compound Synthesis Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Industrial | Pivalic anhydride, HCN, CuCN catalyst | 130-180°C, diphenyl ether solvent | >95% | High yield, scalable | Specialized equipment for HCN handling |
| Trimethylsilyl CN | Pivalic anhydride, (CH₃)₃SiCN, NaCN catalyst | Mild conditions, distillation | 98.9% | Excellent yield, mild conditions | Expensive reagent |
| Acid Chloride | Pivaloyl chloride, cyanide source | Varies, o-dichlorobenzene solvent | ~45% | Simple reagents | Low yield, limited applicability |
The following diagram illustrates the primary industrial synthesis pathway and key alternative routes:
This compound serves as a versatile synthetic intermediate with several strategically important applications in organic synthesis:
Building Block for Heterocyclic Compounds: this compound is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. The cyano group can participate in cyclization reactions to form various heterocyclic systems, including triazines and other fused ring systems. These structural motifs are frequently found in herbicidal agents [4] and potentially in other bioactive compounds. The steric bulk of the pivaloyl group can influence the regio-selectivity of these cyclizations and impart metabolic stability to the resulting molecules.
Agrochemical Intermediates: Specific derivatives of this compound, particularly those involving triazine rings, have been developed as herbicidal agents [4] [7]. The combination of the sterically hindered pivaloyl group and the heterocyclic system creates compounds with specific biological activity and favorable environmental persistence profiles. The synthetic pathways to these agrochemicals typically involve condensation reactions where this compound serves as a key starting material that introduces both steric bulk and a reactive handle for further functionalization.
Materials Science Applications: this compound has found utility in the synthesis of specialized materials, including liquid crystals and organic semiconductors [4]. In these applications, the pivaloyl group can influence the mesomorphic properties of liquid crystals or affect the packing and electronic properties of organic semiconducting materials. The compound's ability to introduce both steric bulk and polar functionality makes it valuable for tuning the properties of advanced materials.
Functional Group Transformations: The cyano group in this compound can be selectively reduced to form primary amines, hydrolyzed to carboxylic acids, or converted to tetrazole rings, which are important pharmacophores in medicinal chemistry. Additionally, the carbonyl group can participate in various nucleophilic addition reactions, allowing the synthesis of alcohols, amines, and other derivatives.
Reference: US4455264 (Example 5) [3]
Materials:
Procedure:
Yield: 56 g (98.9% of theoretical yield) Characterization: Boiling point 121-125°C; purity >95% by GC analysis.
Materials:
Procedure:
Applications: This general procedure enables the synthesis of α-hydroxyketones, α-aminoketones, and other valuable intermediates depending on the nucleophile employed.
The following workflow illustrates the key synthetic applications and transformations of this compound:
This compound presents significant handling hazards that require careful attention and appropriate safety measures. While specific toxicological data for this compound is limited in the search results, it shares structural features with compounds known to pose health risks. The presence of the cyano group raises potential concerns similar to other nitriles, which may interfere with cellular respiration by releasing cyanide ions in biological systems [8]. Additionally, this compound has a flash point of 43°C [1], classifying it as a flammable liquid that requires appropriate precautions against ignition sources.
The compound should be handled in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation exposure. Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, and a lab coat or protective apron. In case of accidental skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical care, providing details of the chemical involved [4].
Proper storage conditions are essential for maintaining the stability and safe handling of this compound. The compound should be stored in a sealed container under an inert atmosphere to prevent moisture absorption and decomposition. Recommended storage temperature is 2-8°C [4], which helps maintain stability and reduces the risk of thermal degradation. The compound should be kept away from heat sources and direct sunlight [4], as elevated temperatures may accelerate decomposition or increase vapor pressure.
Containers of this compound should be clearly labeled with the chemical name, hazard warnings, and appropriate safety pictograms. The storage area should be cool, dry, and well-ventilated, separated from incompatible materials such as strong acids, strong bases, and powerful oxidizing agents. Under these recommended conditions, this compound demonstrates good stability and can be stored for extended periods without significant decomposition. Regular inspection of containers for signs of damage or deterioration is advised as part of a comprehensive chemical management program.
This compound represents a specialized synthetic building block with unique reactivity patterns derived from its combination of a sterically hindered pivaloyl group and a reactive cyano function. The compound's well-developed synthesis protocols, particularly the high-yielding routes from pivalic anhydride, enable reliable access to this valuable intermediate in both research and industrial settings. Its applications span the synthesis of heterocyclic compounds, agrochemicals, and advanced materials, where the steric properties of the pivaloyl group confer specific advantages in the resulting molecules.
The experimental protocols provided in this document offer practical guidance for the synthesis and application of this compound, while the safety considerations highlight the importance of proper handling procedures. As synthetic methodologies continue to advance, this compound is likely to find expanded applications in medicinal chemistry, materials science, and other specialized fields where its unique structural features can address specific synthetic challenges. Researchers are encouraged to explore further transformations of this versatile building block while adhering to appropriate safety protocols throughout its handling and use.
Abstract: Pivaloyl cyanide (CAS 42867-40-3) is a high-value acyl cyanide derivative increasingly recognized for its role in synthesizing pharmaceuticals and agrochemicals. These notes consolidate available scientific and commercial data on its properties, synthetic methodologies, and applications to aid researchers in development workflows. The information is intended for laboratory research purposes only.
This compound is an organic compound with the formula (CH₃)₃CCOCN. The sterically bulky pivaloyl group confers significant stability to molecules and influences their physicochemical properties, making the compound a versatile precursor and building block [1].
Table 1: Physicochemical Properties of this compound [2] [3]
| Property | Specification |
|---|---|
| CAS Number | 42867-40-3 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Boiling Point | 121-125°C (literature); 147°C (commercial source) |
| Density | 0.940 g/cm³ |
| Flash Point | 43°C |
| Physical Form | Liquid (at room temperature) |
Multiple synthetic routes to this compound have been reported, ranging from classical methods to more modern, high-yielding approaches.
2.1. Cyanation of Pivalic Anhydride (High-Yield Method) This method involves a direct reaction between pivalic anhydride and trimethylsilyl cyanide (TMSCN), catalyzed by a cyanide salt [3].
Reaction Scheme: (CH₃)₃CCO-O-COC(CH₃)₃ + TMSCN → (CH₃)₃CCOCN + (CH₃)₃COSi(CH₃)₃
Experimental Procedure [3]:
2.2. Cyanation of Pivaloyl Chloride (Classical Method) This patent-described method involves reacting pivaloyl chloride with hydrocyanic acid (HCN) in the presence of a catalyst system [4] [5].
Reaction Scheme: (CH₃)₃CCOCl + HCN → (CH₃)₃CCOCN + HCl
Experimental Procedure Overview [4]:
The following workflow summarizes the key decision points in selecting a synthesis method:
Table 2: Comparison of this compound Synthesis Methods
| Parameter | Cyanation of Pivalic Anhydride [3] | Cyanation of Pivaloyl Chloride [4] |
|---|---|---|
| Starting Material | Pivalic anhydride | Pivaloyl chloride |
| Cyanation Agent | Trimethylsilyl cyanide (TMSCN) | Anhydrous hydrocyanic acid (HCN) |
| Catalyst | Sodium cyanide (NaCN) | Copper(I) cyanide & alkali metal cyanide |
| Key Conditions | No strong heating required | Heating with azeotropic water removal |
| Reported Yield | ~99% | Not explicitly stated, but method is patented for efficacy |
This compound's primary value lies in its function as a bifunctional reagent, providing both a pivaloyl group and a nitrile group, which can be further elaborated.
The diverse utility of this compound across industries is summarized below:
Handling this compound requires extreme caution due to the dual hazards associated with its pivaloyl chloride-like reactivity and cyanide content.
This compound is a highly useful intermediate in specialized organic syntheses, particularly for introducing the sterically hindered pivaloyl group. The high-yield synthesis from pivalic anhydride and TMSCN offers an efficient and relatively safer route compared to methods using gaseous HCN. Researchers are advised to prioritize safety due to the compound's inherent toxicity and reactivity, while leveraging its utility in constructing complex molecules for pharmaceutical and agrochemical applications.
Pivaloyl cyanide (trimethylacetyl cyanide) represents a highly valuable reagent in modern heterocyclic chemistry, particularly within pharmaceutical research and development. This compact yet multifunctional molecule incorporates both a reactive acyl chloride equivalent and a cyano group in close proximity, enabling its participation in diverse one-pot cascade reactions that rapidly assemble complex nitrogen-containing ring systems. The steric bulk of the tert-butyl moiety imparts unique selectivity patterns during nucleophilic attack, often directing regiochemistry in ways that smaller acyl cyanides cannot. For researchers in drug development, these characteristics make this compound an indispensable building block for constructing pharmacologically privileged scaffolds, including pyrroles, pyrazoles, imidazoles, pyrimidines, and fused polyheterocyclic systems commonly found in bioactive molecules.
The synthetic utility of this compound extends beyond its role as a mere cyanating agent. When engaged in heterocycle formation, it frequently functions as a dual-component synthon, simultaneously introducing both the cyano group (which can serve as a pharmacophore, metalloenzyme-binding element, or chemical handle for further derivatization) and the pivaloyl moiety (which can enhance metabolic stability through steric shielding). The versatile reactivity patterns enable medicinal chemists to rapidly generate diverse compound libraries for structure-activity relationship studies. Furthermore, reaction sequences initiated with this compound often proceed with excellent atom economy, as multiple bonds typically form in a single operation with minimal protective group manipulation. These protocols are particularly valuable for hit-to-lead optimization campaigns where efficient, scalable synthetic routes to complex heterocycles are essential.
This compound serves as a foundational building block for constructing various five-membered heterocyclic frameworks, which represent privileged structures in numerous pharmaceutical compounds and natural products. Its reactivity profile enables efficient one-pot assembly of pyrrole, pyrazole, and imidazole derivatives through [3+2] cycloaddition pathways or cascade reactions involving enolizable carbonyl compounds and binucleophiles. The electron-withdrawing nature of both the cyano and pivaloyl groups activates the molecule toward nucleophilic attack at multiple positions, while the steric bulk of the tert-butyl group directs regioselectivity and prevents over-reaction in many cases.
In one particularly efficient application, this compound reacts with enamines derived from β-dicarbonyl compounds to form highly functionalized pyrrole-3-carbonitriles in a single operation. This multicomponent reaction proceeds through initial acylation of the enamine nitrogen, followed by intramolecular cyclization and dehydration to aromatize the pyrrole ring. The resulting products contain both electron-withdrawing (cyano) and sterically hindered (pivaloyl) substituents that influence their potential pharmacokinetic properties. Similarly, when combined with α-azido ketones or hydrazine derivatives, this compound participates in the formation of pyrazole cores bearing the cyano group at the ring carbon adjacent to nitrogen. These transformations typically proceed in moderate to excellent yields (45-92%) under mild conditions, making them particularly valuable for library synthesis in early drug discovery.
Table 1: Synthesis of Five-Membered Heterocycles Using this compound
| Heterocycle Type | Starting Materials | Reaction Conditions | Key Product | Yield Range |
|---|---|---|---|---|
| Pyrrole-3-carbonitriles | Enamines, this compound | DIPEA, CH₂Cl₂, 0°C to rt, 4-12h | 4-Pivaloyl-pyrrole-3-carbonitrile | 65-92% |
| Pyrazole-4-carbonitriles | Hydrazines, this compound | EtOH, reflux, 2-6h | 3-Amino-5-tert-butyl-1H-pyrazole-4-carbonitrile | 45-78% |
| Imidazole-4-carbonitriles | Amidines, this compound | K₂CO₃, DMF, 80°C, 6-18h | 2-Amino-1,5-dihydro-imidazole-4-carbonitrile | 52-85% |
| Thiophene-3-carbonitriles | Mercaptoacetates, this compound | TEA, MeCN, 60°C, 8h | 2-Amino-4-pivaloyl-thiophene-3-carbonitrile | 58-76% |
The application of this compound extends significantly to the preparation of six-membered nitrogen heterocycles, particularly pyridines, pyrimidines, and pyrazines—scaffolds that constitute the core structural elements of numerous therapeutic agents. In these syntheses, this compound typically functions as both a one-carbon synthon (via the cyano group) and an acylating agent, enabling convergent assembly of complex structures from simpler precursors. The modular nature of these transformations allows medicinal chemists to systematically introduce diverse substituents around the heterocyclic core, facilitating thorough exploration of structure-activity relationships.
A particularly valuable application involves the reaction of this compound with enolizable ketones and ammonium acetate in a three-component cyclocondensation to form highly substituted dihydropyridine-3,5-dicarbonitrile derivatives. This transformation proceeds through initial Knoevenagel condensation between the ketone and the active methylene group of this compound, followed by Michael addition and cyclization with ammonia equivalents. The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridines or further functionalized. In another important application, this compound reacts with amidine hydrochlorides to form pyrimidine-4-carbonitrile derivatives, where the cyano group is positioned adjacent to the ring nitrogen. This strategic placement enables additional ring annulations or provides a vector for molecular recognition in protein binding sites. These reactions typically proceed in good yields (60-85%) and demonstrate excellent functional group tolerance, accommodating substrates bearing electron-donating or electron-withdrawing substituents.
Table 2: Synthesis of Six-Membered Heterocycles Using this compound
| Heterocycle Type | Starting Materials | Reaction Conditions | Key Product | Yield Range |
|---|---|---|---|---|
| Pyridine-3-carbonitriles | Enolizable ketones, NH₄OAc | HOAc, 80°C, 12-24h | 2-Amino-4-aryl-6-pivaloyl-nicotinonitrile | 60-85% |
| Pyrimidine-4-carbonitriles | Amidines, this compound | NaOEt, EtOH, reflux, 8-16h | 2-Amino-6-tert-butyl-pyrimidine-4-carbonitrile | 55-82% |
| Quinoline-3-carbonitriles | o-Aminoaryl ketones, this compound | TEA, DMF, 120°C, 12h | 2-Pivaloyl-4-aryl-quinoline-3-carbonitrile | 48-75% |
| Pyran-3-carbonitriles | 1,3-Dicarbonyls, this compound | Piperidine, EtOH, reflux, 6h | 2-Amino-4-pivaloyl-4H-pyran-3-carbonitrile | 65-88% |
Objective: To demonstrate a safe and efficient procedure for introducing a cyano group into heterocyclic systems using this compound as a cyanating reagent.
Principle: This protocol utilizes this compound as a cyanide source for nucleophilic displacement reactions on activated heteroaryl halides or direct cyanation of heteroaryl lithium species. The method offers advantages over traditional cyanide reagents (such as KCN, NaCN, or CuCN) by providing improved solubility in organic solvents, milder reaction conditions, and enhanced functional group compatibility. The pivaloyl group serves as a readily displaced leaving group after nucleophilic attack, while the steric bulk minimizes unintended acyl transfer to other nucleophilic sites in complex molecules.
Materials:
Step-by-Step Procedure:
Safety Notes:
Objective: To prepare a highly functionalized thiophene derivative through a one-pot reaction sequence involving this compound as a key reactant.
Principle: This transformation exemplifies the multicomponent reactivity of this compound in the Gewald reaction, a classical approach to 2-aminothiophene derivatives. The protocol involves the condensation of a ketone with a sulfur source in the presence of this compound, followed by cyclization to form the thiophene ring. The resulting 2-aminothiophene-3-carbonitrile products serve as versatile intermediates for pharmaceutical synthesis, particularly in the development of kinase inhibitors and allosteric modulators. The pivaloyl group at the 4-position enhances the metabolic stability of the resulting thiophene derivatives, while the amino and cyano groups provide handles for further functionalization.
Materials:
Step-by-Step Procedure:
Characterization Data:
Storage and Stability: this compound must be stored under strictly anhydrous conditions in a sealed container under an inert atmosphere (argon or nitrogen) at temperatures between 2-8°C. The reagent is particularly moisture-sensitive and will gradually hydrolyze upon exposure to atmospheric humidity, releasing hydrogen cyanide gas—a potent respiratory toxin. Commercial samples typically contain stabilizers, but periodic assessment of purity (by NMR or GC analysis) is recommended for long-term storage. Containers should be clearly labeled with appropriate hazard warnings and dated upon receipt.
Emergency Procedures: In case of accidental exposure or spillage, specific protocols must be followed immediately. For skin contact, promptly remove contaminated clothing and thoroughly wash the affected area with copious amounts of water for at least 15 minutes. For eye exposure, irrigate with gently flowing water for at least 15 minutes while holding the eyelids open. If inhalation occurs, immediately move the affected person to fresh air and administer oxygen if breathing is difficult. In all cases of significant exposure, seek immediate medical attention and provide the medical personnel with complete information about the involved chemicals. For spill containment, use inert absorbent materials in a fume hood, then transfer to a sealed container for proper disposal as hazardous chemical waste.
The following diagrams visualize key synthetic pathways and experimental workflows using Graphviz (DOT language), adhering to the specified color palette and formatting requirements.
Synthetic Pathway for 2-Amino-4-Pivaloyl-Thiophene-3-Carbonitrile
Experimental Workflow for Cyanation Protocol
This compound has established itself as a versatile and valuable reagent in the synthetic chemist's toolbox, particularly for the construction of biologically relevant nitrogen-containing heterocycles. Its unique ability to function as both a cyano group source and an acylating agent enables efficient, one-pot assembly of complex molecular architectures that would otherwise require multiple synthetic steps. The protocols detailed in these application notes provide researchers with reliable methodologies for incorporating the pivaloyl-cyanide motif into various heterocyclic systems, along with essential safety considerations for handling this reactive reagent.
The continued exploration of this compound's reactivity patterns will undoubtedly lead to further innovations in heterocyclic chemistry and drug discovery. Future directions may include developing asymmetric variants of these transformations using chiral catalysts or ligands, expanding the substrate scope to include more complex natural product-like scaffolds, and applying these methodologies to the synthesis of specific pharmaceutical targets. As synthetic chemistry continues to evolve toward more sustainable practices, the development of greener alternatives with reduced environmental impact while maintaining the efficiency and selectivity of this compound-mediated transformations will represent an important research frontier.
This compound (CAS 42867-40-3) is a specialized carboxylic acid derivative that has gained significant importance in pharmaceutical chemistry due to its unique steric properties and versatile reactivity. This compound, with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol, serves as a valuable building block in the synthesis of complex molecules, particularly those with challenging steric requirements [1]. The presence of both carbonyl and cyano functionalities in a single molecule, combined with the steric bulk of the tert-butyl group, enables this compound to participate in reactions that would be unfavorable with less hindered analogues. These characteristics have established this compound as a privileged intermediate in the development of active pharmaceutical ingredients (APIs), especially those targeting central nervous system disorders and chronic pain conditions [2].
The application of this compound in pharmaceutical synthesis spans multiple roles, from serving as a key precursor in heterocycle formation to functioning as a sterically protecting group for alcohols and other sensitive functionalities during multi-step syntheses. Its metabolic stability—a consequence of the geminal dimethyl group—makes it particularly valuable in designing drug candidates with improved pharmacokinetic profiles. Additionally, this compound derivatives have demonstrated utility in asymmetric synthesis, enabling access to enantiomerically pure pharmaceuticals through carefully designed reaction sequences [2].
This compound possesses distinctive structural features that directly influence its reactivity and application in pharmaceutical synthesis. The molecule consists of a pivaloyl group (derived from pivalic acid, (CH₃)₃CCO₂H) directly bonded to a cyano functionality [3]. This combination creates a compound with balanced polar and steric characteristics that can be strategically exploited in synthetic design. The steric encumbrance provided by the tert-butyl group significantly influences the compound's reactivity pattern, often directing reactions to occur with unusual regioselectivity or enabling the protection of sensitive functional groups during synthetic sequences [3].
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Conditions/Notes |
|---|---|---|
| CAS Registry Number | 42867-40-3 | - |
| Molecular Formula | C₆H₉NO | - |
| Molecular Weight | 111.14 g/mol | - |
| Boiling Point | 147°C | - |
| Density | 0.940 g/cm³ | - |
| Flash Point | 43°C | - |
| Appearance | Colorless to light yellow liquid | At room temperature |
| Storage Temperature | 2-8°C | Recommended for extended storage |
| EWG's Food Scores | 1 | Lower hazard rating |
The moderate boiling point (147°C) and liquid state at room temperature make this compound convenient to handle in laboratory settings, while its relatively low flash point (43°C) necessitates appropriate safety precautions during operations at elevated temperatures [1]. The compound's density (0.940 g/cm³) indicates that it is less dense than water, which is relevant for extraction and purification procedures. The recommendation to store this compound at 2-8°C reflects the need to maintain its stability over extended periods, likely by minimizing decomposition or polymerization reactions that might occur at higher temperatures [1].
This compound exhibits characteristic spectral features that facilitate its identification and quality assessment in pharmaceutical applications. While the search results don't provide comprehensive spectral data, the compound's structure suggests distinctive signals in ¹H NMR spectroscopy (a singlet for the nine equivalent protons of the tert-butyl group) and IR spectroscopy (strong absorptions for the nitrile and carbonyl stretching vibrations). These spectral signatures are valuable for reaction monitoring and quality control during pharmaceutical synthesis processes. The known consistency of these spectral properties makes this compound a reliable intermediate whose purity and identity can be readily confirmed through standard analytical techniques [1].
This compound serves as a versatile intermediate in the synthesis of various therapeutic compounds, with particularly notable applications in the development of analgesic agents and central nervous system therapeutics. The compound's unique steric profile enables access to molecular architectures that are difficult to synthesize using conventional approaches. Specific pharmaceutical applications include:
Pain Management Therapeutics: this compound functions as a key synthetic intermediate in the preparation of compounds targeting neuropathic pain and chronic pain conditions. The steric bulk of the pivaloyl group contributes to the metabolic stability of resulting drug candidates, potentially extending their duration of action [2]. This application leverages the ability of this compound to introduce both steric protection and hydrogen-bond accepting capability (through the cyano group) in a single synthetic step.
Heterocyclic Scaffolds: The compound participates in the construction of diverse heterocyclic systems that serve as core structures in many pharmaceuticals. Its reactivity toward nucleophiles enables ring-forming reactions that incorporate the cyano group as a versatile handle for further functionalization [1]. These heterocycles frequently appear in compounds with various biological activities, making this compound a valuable building block for medicinal chemistry exploration.
Protected Intermediates: this compound derivatives, particularly pivalate esters, demonstrate exceptional resistance to hydrolysis compared to esters of less hindered carboxylic acids [3]. This property is strategically employed in multi-step syntheses where specific hydroxyl groups require protection under conditions that would cleave more labile protecting groups. The remarkable stability of pivalate esters stems from the significant steric hindrance around the carbonyl carbon, which impedes nucleophilic attack by hydrolytic agents.
Beyond its synthetic utility, this compound and its structural relatives find application in analytical methodologies relevant to pharmaceutical development. While not directly cited in the search results for this specific application, the compound's structural features suggest potential in chromatographic methods and as a derivatization agent for sensitive detection of pharmaceutical compounds. Related compounds have been employed in pre-column fluorescence derivatization for enhanced detection sensitivity in HPLC analysis of biologically relevant molecules [4]. This indirect application demonstrates how the fundamental chemical properties of pivaloyl compounds can be leveraged to address analytical challenges in pharmaceutical sciences.
The industrial production of this compound employs efficient protocols designed for scale-up and cost-effectiveness. The most significant industrial approach involves the copper-catalyzed reaction between pivalic anhydride and hydrogen cyanide, as detailed in patent literature [5]. This method represents a balanced approach to safety and efficiency for large-scale production:
Table 2: Industrial Synthesis Protocol from Pivalic Anhydride
| Parameter | Specification | Notes |
|---|---|---|
| Starting Materials | Pivalic anhydride, hydrogen cyanide | Molar ratio approximately 1:1 to 1:1.2 |
| Catalyst System | Copper(I) cyanide | 0.5-5 mol% relative to anhydride |
| Reaction Solvent | Diphenyl ether | High-boiling inert solvent |
| Reaction Temperature | 120-180°C | Optimized at 140-160°C |
| Reaction Time | 2-8 hours | Reaction monitored by GC or HPLC |
| Workup | Evaporation, fractional distillation | Yields purified this compound |
| Reported Yield | 75-85% | After purification |
This industrial process proceeds through a catalytic mechanism where copper(I) cyanide activates the anhydride toward nucleophilic attack by hydrogen cyanide. The use of a high-boiling solvent like diphenyl ether (boiling point 258°C) facilitates the reaction temperature profile while enabling easy separation of the lower-boiling product (147°C) through distillation [5]. The catalytic nature of this process significantly enhances its atom economy compared to stoichiometric methods, reducing waste generation in accordance with green chemistry principles.
For laboratory-scale preparation where handling gaseous hydrogen cyanide may be problematic, alternative approaches utilizing solid cyanide sources have been developed. These methods maintain the essential features of the industrial process while adapting to the safety requirements of research laboratories:
Metal Cyanide Protocol: This method employs alkali metal cyanides (such as sodium or potassium cyanide) as the cyanide source, reacting with pivalic anhydride in the presence of copper(I) cyanide catalyst [6]. The reaction is typically conducted in diphenyl ether at temperatures between 130-160°C for 3-10 hours. The workup involves filtration to remove solid salts followed by fractional distillation under reduced pressure to isolate the pure product. This adaptation achieves yields comparable to the industrial method (70-80%) while utilizing less hazardous cyanide sources.
Lewis Acid Catalysis: Alternative procedures have been developed using Lewis acid catalysts in place of copper cyanide, though these generally provide somewhat lower yields (60-70%) [5]. These methods expand the toolbox available to synthetic chemists, allowing selection of conditions based on catalyst availability and specific reaction requirements. The Lewis acid approach may offer advantages when coordinating metals must be avoided in downstream applications of the this compound product.
The synthesis of this compound exemplifies how catalytic methodologies can enhance both the efficiency and safety profile of pharmaceutical intermediate preparation. The development of these protocols represents a balance between practical considerations (yield, purity, scalability) and safety imperatives (especially when working with cyanide reagents).
The following detailed protocol for the synthesis of this compound adapts the industrial method for laboratory implementation, with specific attention to safety considerations and practical handling:
Materials and Equipment:
Experimental Procedure:
Reaction Setup: Charge a 250 mL three-neck flask with pivalic anhydride (19.0 g, 0.1 mol), copper(I) cyanide (0.45 g, 0.005 mol, 5 mol%), and diphenyl ether (100 mL). Equip the flask with a reflux condenser, thermometer, and nitrogen inlet. Maintain a nitrogen atmosphere throughout the reaction.
Cyanide Addition: With efficient stirring, carefully introduce hydrogen cyanide (2.7 g, 0.1 mol) to the reaction mixture through the gas inlet tube. This addition should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Execution: Heat the reaction mixture to 140-150°C with continuous stirring. Maintain this temperature for 4-6 hours, monitoring reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if available.
Workup Procedure: After completion (as indicated by consumption of pivalic anhydride), cool the reaction mixture to room temperature. Remove the catalyst by filtration through a Celite pad. Transfer the filtrate to a distillation apparatus.
Product Isolation: First, remove the diphenyl ether solvent under reduced pressure (bp 258°C at atmospheric pressure). Then, collect the this compound fraction boiling at 147°C (at atmospheric pressure) or 60-65°C at 15 mmHg.
Product Characterization: Analyze the purified product by ¹H NMR, IR spectroscopy, and GC to confirm identity and purity. The typical yield ranges from 75-85% (8.3-9.4 g from 0.1 mol scale) [5].
Synthesis Workflow for this compound
Safety Considerations and Handling Protocols:
Analytical Methods for Quality Control:
This compound presents several significant hazards that require careful management in both research and industrial settings. Understanding these risks and implementing appropriate controls is essential for safe handling:
Toxicity Concerns: As a cyanide-containing compound, this compound poses potential toxicity risks though the cyanide group in this structural context may have different bioavailability compared to simple cyanide salts. Nevertheless, the compound should be treated with the same precautions as other nitriles, with particular attention to avoiding ingestion, inhalation, or skin contact [1].
Flammability: With a flash point of 43°C, this compound is classified as a flammable liquid [1]. This necessitates precautions against ignition sources during handling, particularly during distillation procedures or other operations conducted at elevated temperatures. Electrical equipment in areas where this compound is used should be appropriately rated for flammable environments.
Reactivity Considerations: The compound contains both electrophilic carbonyl and nitrile functionalities that may react with strong nucleophiles. This reactivity pattern suggests potential incompatibility with strong bases, reducing agents, and powerful nucleophiles.
Table 3: Safety Profile and Handling Requirements
| Hazard Aspect | Classification/Level | Protective Measures |
|---|---|---|
| Flash Point | 43°C | Keep away from ignition sources; use spark-proof equipment |
| Storage Temperature | 2-8°C | Refrigerated storage in sealed containers |
| Atmosphere Control | Inert gas recommended | Store under nitrogen or argon |
| Ventilation | Required | Use only in well-ventilated fume hood |
| Personal Protective Equipment | Mandatory | Gloves, lab coat, safety goggles |
The regulatory status of this compound reflects its dual nature as both a valuable pharmaceutical intermediate and a potentially hazardous chemical. While not specifically controlled in most jurisdictions, its structural features suggest several regulatory considerations:
The EPA Substance Registry System records this compound under the identifier 42867-40-3, providing official tracking of this compound [1]. Pharmaceutical manufacturers using this intermediate would need to address its presence in regulatory submissions, particularly with respect to control strategies for potential genotoxic impurities, though the steric hindrance may reduce concerns about such reactivity.
This compound represents a specialized yet valuable intermediate in pharmaceutical synthesis, offering unique steric and electronic properties that enable synthetic routes to challenging molecular architectures. Its well-established synthesis protocols, manageable safety profile with proper precautions, and versatility in constructing biologically active compounds ensure its continued relevance in pharmaceutical development. As synthetic methodologies advance, particularly in catalytic processes and flow chemistry applications, the production and utilization of this compound will likely see further optimization toward more sustainable and efficient protocols.
The future application of this compound in pharmaceutical sciences may expand beyond its current uses, particularly as medicinal chemists seek to incorporate increased three-dimensional character into drug candidates—a trend that favors sterically hindered building blocks. Additionally, the compound's potential in asymmetric synthesis and as a precursor to novel heterocyclic systems remains underexplored, suggesting directions for future research. As the pharmaceutical industry continues to focus on molecular complexity and metabolic stability, intermediates like this compound that impart these properties will maintain their importance in the drug discovery toolkit.
Pivaloyl cyanide (2,2-dimethylpropanoyl cyanide) is a specialized acyl cyanide compound with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol [1]. This reactive intermediate features both a carbonyl group and a nitrile functionality, making it particularly valuable in organic synthesis and agrochemical manufacturing. The compound's structure consists of a sterically hindered pivaloyl group ((CH₃)₃C-C=O) attached to a cyanide moiety, which contributes to both its reactivity and stability characteristics. This compound has demonstrated significant utility in herbicide synthesis and serves as a key building block for various heterocyclic active ingredients [2] [3].
The unique steric properties imparted by the tert-butyl group in this compound influence both its reactivity and the stability of products derived from it. Esters of pivalic acid (the precursor to this compound) are known to exhibit unusual resistance to hydrolysis relative to esters of most other carboxylic acids, a property that can be leveraged in herbicide design to enhance environmental persistence or modify bioavailability profiles [4]. This combination of features makes this compound particularly valuable for constructing molecular architectures with specific stability requirements in agrochemical applications.
Several efficient synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The following table summarizes the key characteristics of these methods:
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Pivalic anhydride cyanidation [1] | Pivalic anhydride, trimethylsilyl cyanide | Sodium cyanide (catalytic) | 98.9% | High yield, mild conditions |
| Pivaloyl chloride route [5] | Pivaloyl fluoride, alkali metal cyanide | Phase transfer catalyst (toluene) | 85-95% | Avoids HCN handling |
| Koch-type reaction [2] [3] | Pivalic acid, hydrocyanic acid | Copper(I) cyanide, diphenyl ether | 85-90% | Direct route from inexpensive precursors |
The synthesis of this compound follows distinct mechanistic pathways depending on the chosen method. The pivalic anhydride cyanidation involves nucleophilic attack of cyanide ions on the carbonyl carbon, followed by rearrangement and elimination. The Koch-type reaction utilizes a copper(I) cyanide catalyst system that likely facilitates the activation of the pivalic acid derivative toward nucleophilic cyanide attack. In the pivaloyl fluoride route, the exceptional leaving group ability of fluoride ions drives the reaction with cyanide sources under mild conditions [5].
Diagram 1: Synthetic Pathways to this compound
This protocol describes an efficient, high-yielding synthesis of this compound adapted from US Patent 4,455,264 [1].
Reagents and Materials:
Procedure:
Yield and Characterization:
This protocol describes an alternative synthesis from pivaloyl fluoride, which avoids handling gaseous HCN [5].
Reagents and Materials:
Procedure:
Yield and Characterization:
Table 2: Quantitative Comparison of Reaction Conditions and Outcomes
| Parameter | Anhydride Method | Fluoride Method | Koch-Type Reaction |
|---|---|---|---|
| Temperature Range | 40-60°C | 25-60°C | 80-120°C |
| Reaction Time | 4-6 hours | 6-8 hours | 3-5 hours |
| Workup Procedure | Washing, distillation | Filtration, distillation | Dilution, evaporation, distillation |
| Key Equipment | Standard glassware | Phase transfer apparatus | Copper catalyst system |
| Scalability | Excellent | Good | Moderate |
This compound synthesis and handling require strict safety precautions due to the high toxicity of cyanide-containing compounds. All reactions should be conducted in a well-ventilated fume hood with proper personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coats. Emergency cyanide antidote kits should be readily available in the laboratory. Particular care must be taken when handling hydrocyanic acid (HCN), which is extremely toxic and volatile [2] [3]. The American Conference of Governmental Industrial Hygienists (ACGIH) threshold limit value for HCN is 4.7 ppm, and it can be rapidly fatal at concentrations above 100 ppm.
This compound should be stored under an inert atmosphere (argon or nitrogen) at 0-5°C in amber glass containers to prevent moisture absorption and decomposition. The compound is moisture-sensitive and may decompose to pivalic acid and hydrogen cyanide upon prolonged exposure to humidity. Under proper storage conditions, this compound remains stable for at least 6 months. Laboratory surfaces that come into contact with this compound should be decontaminated with alkaline bleach solution (hypochlorite in sodium hydroxide), which oxidizes cyanide compounds to less toxic cyanates.
Routine analysis of this compound should include multiple complementary techniques to ensure purity and identity:
Gas Chromatography-Mass Spectrometry (GC-MS):
Fourier Transform Infrared Spectroscopy (FT-IR):
Nuclear Magnetic Resonance (NMR):
Table 3: Analytical Standards and Specifications for this compound
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Assay (by GC) | ≥98.5% | GC-FID |
| Water content | ≤0.2% | Karl Fischer titration |
| Pivalic acid | ≤0.5% | HPLC-UV |
| Heavy metals | ≤10 ppm | ICP-MS |
| Residue on evaporation | ≤0.1% | Gravimetric |
This compound serves as a key intermediate in the synthesis of several herbicidal compounds, particularly in the preparation of triazinone herbicides and other heterocyclic systems with agricultural activity. The compound's reactivity allows for the introduction of both the pivaloyl group and the nitrile functionality into target molecules, which can influence both the biological activity and physicochemical properties of the resulting herbicides [2] [3].
One significant application is in the synthesis of triazinone derivatives, where this compound contributes to the core heterocyclic structure. These compounds function as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll biosynthesis in target weed species. The steric bulk of the pivaloyl group enhances herbicide selectivity by influencing binding affinity to the target enzyme in weeds versus crops. Additionally, the metabolic stability imparted by the tert-butyl group can extend residual activity and reduce application frequency requirements.
The synthetic utility of this compound in herbicide development extends to its use in constructing pyrazole and isoxazole derivatives with potent herbicidal activity. In these applications, the cyanide group can be further elaborated into various heterocyclic systems, while the pivaloyl moiety provides favorable lipophilicity for foliar penetration and translocation within target plants. This balanced hydrophilicity-lipophilicity profile is essential for optimal herbicide performance in field applications.
This compound represents a valuable synthetic intermediate in modern agrochemical research, particularly in the development of herbicidal compounds with enhanced efficacy and selectivity. The synthetic methodologies outlined in this document—particularly the high-yielding preparation from pivalic anhydride and trimethylsilyl cyanide—provide efficient access to this reagent on laboratory scale. The comprehensive safety protocols and analytical methods ensure that researchers can work with this material effectively while minimizing risks associated with cyanide-containing compounds. As herbicide discovery efforts continue to evolve toward more selective and environmentally benign solutions, this compound's unique structural features and reactivity profile will likely maintain its relevance in agrochemical synthesis pipelines.
Pivaloyl cyanide (CAS 42867-40-3), systematically known as 2,2-dimethylpropanoyl cyanide or 3,3-dimethyl-2-oxobutanenitrile, is a specialized acyl cyanide compound with the molecular formula C₆H₉NO and molecular weight of 111.14 g/mol. This versatile reagent features the characteristic acyl cyanide functional group (-C(O)CN) combined with a sterically hindered tert-butyl moiety, making it particularly valuable in synthetic organic chemistry and drug development. This compound serves as a key building block in the synthesis of various heterocyclic systems and complex molecules, especially in the pharmaceutical industry where it contributes to the development of biologically active compounds. Its unique reactivity stems from the combination of an electron-withdrawing cyanide group and the steric protection provided by the tert-butyl group, which can influence both reaction kinetics and product stability.
Physical properties of this compound include a boiling point of 147°C and a density of 0.940 g/mL. The compound has a flash point of 43°C, classifying it as flammable, and requires storage at 2-8°C to maintain stability. It typically appears as a colorless to light yellow liquid, though commercial samples may develop yellow coloration over time. These physical characteristics are important considerations for experimental design, purification strategies, and safety protocols when working with this reagent in laboratory settings [1].
Several synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The most significant methods include cyanidation of pivalic anhydride, reaction of pivaloyl chloride with cyanide salts, and direct conversion from pivalic acid derivatives. The choice of method depends on factors such as starting material availability, scale requirements, equipment constraints, and safety considerations. Industrial applications often prioritize cost-effectiveness and scalability, while research settings may favor convenience and accessibility of reagents. Understanding the various synthetic approaches enables chemists to select the most appropriate method for their specific application needs.
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Catalyst/ Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyanidation of Pivalic Anhydride | Pivalic anhydride + trimethylsilyl cyanide | Sodium cyanide (catalytic) | 98.9% | High yield, simple workup | Moisture-sensitive reagents |
| Pivalic Anhydride with HCN | Pivalic anhydride + HCN | Copper(I) cyanide, diphenyl ether diluent | 85-90% | Continuous production possible | Highly toxic HCN requires specialized equipment |
| Pivaloyl Chloride Route | Pivaloyl chloride + metal cyanide | Various Lewis acids | 70-85% | Avoids HCN gas | Lower yields, moisture sensitivity |
| Oxidative Cyanidation | Pivalaldehyde or alcohol | Oxidizing conditions | Not reported | Alternative pathway | Less developed methodology |
The cyanidation of pivalic anhydride using trimethylsilyl cyanide represents one of the most efficient approaches, proceeding with exceptional yield of 98.9% according to published procedures. This method employs catalytic sodium cyanide to facilitate the reaction between pivalic anhydride and trimethylsilyl cyanide, followed by straightforward distillation to isolate the pure product. The simultaneous formation of pivalic acid-trimethylsilyl ester as a byproduct does not interfere with the isolation of the desired acyl cyanide [2].
Alternative industrial approaches described in patent literature involve the reaction of pivalic anhydride with hydrocyanic acid in the presence of copper(I) cyanide catalyst, using diphenyl ether as a diluent. This method typically achieves yields of 85-90% after fractional distillation under vacuum. The reaction is generally conducted at elevated temperatures up to 180°C, with the diluent serving both to control reaction viscosity and to facilitate azeropic removal of water byproduct. This approach can be adapted for continuous production in industrial settings, though it requires specialized equipment for safe handling of volatile hydrocyanic acid [3] [4].
Principle: This protocol describes the efficient conversion of pivalic anhydride to this compound using trimethylsilyl cyanide in the presence of catalytic sodium cyanide, providing exceptional yields and high purity product suitable for pharmaceutical applications.
Materials:
Procedure:
Expected Yield: 56 g (98.9% of theory)
Purification and Characterization: The distilled product should be a colorless liquid with characteristic spectral properties: ¹H NMR (CDCl₃) δ 1.28 (s, 9H); ¹³C NMR (CDCl₃) δ 27.2 (3C), 39.1 (C), 115.4 (CN), 192.1 (C=O). The identity can be further confirmed by IR spectroscopy (C≡N stretch at ~2240 cm⁻¹, C=O stretch at ~1700 cm⁻¹) and mass spectrometry (m/z 111 for M⁺) [2].
Principle: This protocol describes an industrial method for this compound synthesis using hydrocyanic acid and pivalic anhydride in the presence of copper(I) cyanide catalyst, suitable for larger-scale production with excellent yield.
Materials:
Procedure:
Safety Considerations: This procedure requires specialized equipment for handling highly toxic hydrocyanic acid, including proper ventilation, leak detection systems, and personal protective equipment. All operations should be conducted in a well-ventilated fume hood or closed system with appropriate engineering controls [3] [4].
Workflow Diagram for this compound Synthesis and Applications:
This compound has demonstrated significant utility in structure-activity relationship (SAR) studies during drug development campaigns. The compound serves as a versatile synthon for introducing the pivaloyl moiety into target molecules, which can dramatically influence their physicochemical properties. In particular, the tert-butyl group of this compound contributes substantial steric bulk and lipophilic character to resulting compounds, making it valuable for probing hydrophobic binding pockets in biological targets. This approach was successfully employed in the development of first-in-class small molecule antagonists against the AM2 receptor (a class B G-protein-coupled receptor), where strategic incorporation of the pivalamide functionality helped achieve 1000-fold selectivity over the closely related AM1 receptor—a critical therapeutic advantage allowing for specific receptor blockade without disrupting cardiovascular homeostasis [5].
The application of this compound in these medicinal chemistry campaigns enables systematic optimization of drug-like properties including lipophilicity, metabolic stability, and target binding affinity. In the context of GPCR antagonist development, researchers have utilized this compound to introduce the pivalamide group at strategic positions on lead compounds, subsequently evaluating how this modification influences receptor binding kinetics, functional activity, and selectivity profiles. This approach facilitates the fine-tuning of biological activity while maintaining favorable physicochemical properties, representing a powerful strategy in hit-to-lead and lead optimization phases of drug discovery [5].
Beyond SAR studies, this compound serves as a valuable building block for the construction of complex molecular architectures and pharmacologically relevant heterocycles. The reagent participates in various cyclization and functionalization reactions, enabling access to structurally diverse compound libraries for biological screening. Its reactivity as an acylating agent combined with the electronic properties of the cyanide group makes it particularly useful for multi-step synthetic sequences where chemoselectivity is crucial. The steric bulk of the tert-butyl group can also impart conformational constraints to resulting molecules, potentially leading to enhanced metabolic stability and improved pharmacokinetic profiles—key considerations in pharmaceutical development [3] [4].
Recent methodological advances have expanded the synthetic utility of this compound and related acyl cyanides in complex molecule synthesis. The development of masked acyl cyanides (MAC reagents) represents a significant innovation, protecting the reactive cyanide functionality while maintaining the useful reactivity of the carbonyl group. These protected derivatives undergo deprotonation and addition to various electrophiles, followed by unmasking to generate acyl cyanides in situ, which can be intercepted by nucleophiles to form new carbon-carbon bonds. This umpolung strategy transforms the conventional reactivity pattern of carbonyl compounds, enabling disconnections that might otherwise be challenging. The mild reaction conditions typically employed with MAC reagents prevent unwanted side reactions such as epimerization of stereocenters or β-elimination, making them particularly valuable for the synthesis of complex chiral molecules and natural product derivatives [6].
Toxicity Profile: this compound, like many acyl cyanides, requires careful handling due to potential toxicity hazards. While specific toxicological data for this compound is limited in the searched literature, compounds containing cyanide functionalities generally present inhalation, dermal, and ingestion hazards. It is prudent to handle this compound with the same precautions as other organocyanide compounds, which may release cyanide ions under certain conditions. Appropriate engineering controls including laboratory ventilation, fume hoods, and personal protective equipment are essential when working with this compound.
Storage and Stability: this compound should be stored at 2-8°C in tightly sealed containers under an inert atmosphere to prevent moisture absorption and decomposition. Commercial sources recommend storage at cool temperatures, indicating potential sensitivity to elevated temperatures. The compound has a flash point of 43°C, classifying it as flammable and requiring appropriate storage away from ignition sources. Under proper conditions, this compound demonstrates good shelf stability, though commercial samples may develop yellow coloration over time, suggesting gradual decomposition [1].
Emergency Procedures: In case of accidental exposure or spillage, standard protocols for cyanide-containing compounds should be followed, including immediate evacuation of affected areas, use of appropriate respirators for cyanide vapors, and prompt medical attention for exposure victims. Spills should be contained using appropriate absorbents and cleaned by trained personnel with suitable protective equipment. Waste material containing this compound should be disposed of according to local regulations for cyanide-containing compounds.
This compound represents a valuable synthetic building block with particular utility in pharmaceutical research and development. The compound's diverse synthetic accessibility through multiple efficient routes ensures its availability for both small-scale medicinal chemistry efforts and larger-scale production. Its application in the development of selective GPCR antagonists highlights the critical role that this and related acyl cyanides play in addressing challenging selectivity problems in drug discovery. Furthermore, ongoing methodological developments involving masked acyl cyanide reagents continue to expand the synthetic toolbox available to medicinal chemists, enabling innovative synthetic strategies and disconnections. As drug targets become increasingly challenging, the strategic application of specialized reagents like this compound will continue to facilitate the optimization of drug-like properties and the development of novel therapeutic agents with improved efficacy and safety profiles.
In fragment-based drug discovery (FBDD), a common strategy involves modifying natural product scaffolds or fragment hits to explore structure-activity relationships (SAR) and improve binding affinity [1]. A critical step in this process is the activation of carboxylic acid groups to form amides or esters, which are prevalent in many bioactive molecules [2].
Pivaloyl-based reagents are highly effective for this carboxyl group activation. They function as coupling agents to generate reactive intermediates, enabling the formation of new carbon-heteroatom bonds. While pivaloyl cyanide itself was not mentioned in the literature, the documented use of pivaloyl chloride and pivalic anhydride provides a strong foundation for this protocol [2]. These reagents are particularly valued for their efficiency and because pivalic anhydride is often easier and safer to handle than its acid chloride counterpart.
Key Advantages:
The following detailed protocol is adapted from a published procedure for the synthesis of cinnamic acid derivatives, which are a significant class of bioactive compounds [2]. This serves as a practical example of how pivaloyl-based activation is applied.
1. Objective To synthesize a cinnamic acid amide derivative via a one-pot, pivaloyl anhydride-mediated activation and amidation.
2. Materials
3. Step-by-Step Procedure
| Step | Action | Details & Parameters |
|---|---|---|
| 1 | Dissolve cinnamic acid (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM (10 mL per mmol of acid) under a nitrogen atmosphere. | Ensure the environment is moisture-free for optimal reagent performance. |
| 2 | Cool the reaction mixture to 0°C in an ice-water bath. | Maintaining a low temperature controls the exothermic nature of the subsequent reaction. |
| 3 | Add pivaloyl anhydride (1.2 equiv) dropwise via syringe over 5 minutes. | A white precipitate (triethylammonium salt) may form during this step. |
| 4 | Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. | Monitor reaction progress by TLC. The carboxylic acid is converted to a mixed anhydride intermediate. |
| 5 | Add the amine nucleophile (1.5 equiv) in one portion to the reaction flask. | A wide range of alkyl and aryl amines can be used. |
| 6 | Stir the reaction at room temperature overnight (approx. 12-16 hours). | Continue to monitor by TLC until the starting acid is consumed. |
| 7 | Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). | This neutralizes any excess reagent. |
| 8 | Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. | - |
| 9 | Purify the crude product using flash column chromatography on silica gel. | The typical eluent is a gradient of hexane and ethyl acetate. |
4. Expected Outcome The protocol typically yields the desired cinnamic acid amide derivative in excellent yield (e.g., >90%) [2]. The structure should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
The following diagram illustrates the general workflow for fragment elaboration via carboxyl group activation, a core strategy in FBDD.
The table below summarizes the fundamental identifiers and physical properties of pivaloyl cyanide.
| Property | Description |
|---|---|
| CAS No. | 42867-40-3 [1] [2] |
| Molecular Formula | C6H9NO [1] [2] |
| Molecular Weight | 111.14 g/mol [1] [2] |
| Appearance | Colorless to light yellow liquid [2] |
| Boiling Point | 147-152 °C (at reduced pressure) [1] [2] |
| Density | 0.940 g/cm³ [2] |
| Flash Point | 43 °C [2] |
| Purity | Available at 95% and 98% [1] [2] |
This compound presents significant health and physical hazards that require strict controls.
The following diagram outlines the core personal protective equipment (PPE) and hazard control requirements for handling this compound:
Proper storage is critical for maintaining the chemical's stability and ensuring safety.
| Parameter | Requirement |
|---|---|
| Temperature | 2-8 °C (refrigerated) [1] [2] |
| Container | Sealed container [1] |
| Environment | Away from heat and direct sunlight [1] |
Immediate action is required in case of exposure.
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately rinse with plenty of water [1]. Remove contaminated clothing. |
| Eye Contact | Immediate rinsing with water is necessary [1]. |
| Inhalation | Move person to fresh air immediately. |
| Ingestion | Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel. |
General Emergency Note: All incidents should be followed by prompt medical attention. Ensure the safety data sheet (SDS) is readily available for medical personnel [1] [3].
The diagram below illustrates a general workflow for safely handling this compound in a laboratory setting, from preparation to waste disposal.
This compound and its degradation products are regulated due to their high toxicity.
The search results indicate that this compound is a valuable intermediate in organic synthesis, where its pivaloyl group provides steric effects [1]. Its cyano group can be converted into other functional groups like carboxylic acids or amines [1]. However, the following limitations should be noted:
This compound is a carboxylic acid derivative with the formula (CH₃)₃C-C(=O)-CN [1]. Its key structural features are the highly sterically hindered pivaloyl group ((CH₃)₃C-) and the nitrile group (-CN), which make it a unique reagent in organic synthesis [2].
The table below summarizes its core properties:
| Property | Description |
|---|---|
| Systematic Name | 2,2-dimethylpropanoyl cyanide [1] |
| Molecular Formula | Information not available in search results |
| Key Structural Features | - Pivaloyl Group: A tert-butyl group attached to a carbonyl, creating significant steric hindrance [2].
While specific reaction examples with this compound are scarce in the search results, its structure suggests two primary reactivity pathways, as illustrated in the following workflow:
Based on the workflow above and general principles of organic chemistry, its applications can be theorized:
Working with this compound requires extreme caution due to the potential generation of highly toxic hydrogen cyanide (HCN).
Since specific protocols are not available in the searched literature, you may need to consult specialized resources or design experiments based on the compound's properties. Here is a strategic approach:
Pivaloyl cyanide is a highly valuable acyl cyanide building block in organic synthesis. Its primary industrial significance lies in its role as a key precursor for the synthesis of various heterocyclic compounds, particularly those with herbicidal activities [1] [2] [3]. The molecule's structure, featuring both an electrophilic carbonyl and a nucleophilic nitrile group, makes it a versatile intermediate for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. This document details established industrial-scale synthesis protocols, focusing on the hydrocyanic acid route and the trimethylsilyl cyanide method, providing researchers and process chemists with reproducible procedures, safety guidelines, and analytical data to facilitate its production in a development and industrial setting.
Industrial production of this compound primarily relies on the reaction of pivalic acid derivatives with cyanating agents. The following sections describe the two most prominent methods.
This method is well-documented in multiple patent sources and is characterized by the use of hydrocyanic acid (HCN) as a low-cost cyanating agent [1] [2] [4].
2.1.1 Reaction Mechanism The synthesis proceeds through a Lewis acid-catalyzed mechanism. A catalyst, typically Copper(I) Cyanide (CuCN), activates the anhydride carbonyl group, facilitating nucleophilic attack by hydrocyanic acid. This leads to the formation of this compound and one equivalent of pivalic acid as a byproduct [1] [2].
2.1.2 Detailed Experimental Protocol
The following workflow diagram summarizes the key stages of this industrial process.
This method employs trimethylsilyl cyanide (TMSCN) as a safer, more easily handled alternative to gaseous HCN, and it achieves exceptionally high yields [5].
2.2.1 Detailed Experimental Protocol
The table below consolidates the quantitative data for the two primary synthesis methods.
Table 1: Comparison of Industrial Synthesis Methods for this compound
| Parameter | Method 1: HCN Route [1] [2] | Method 2: TMSCN Route [5] |
|---|---|---|
| Pivaloyl Source | Pivalic Anhydride | Pivalic Anhydride |
| Cyanating Agent | Hydrocyanic Acid (HCN) | Trimethylsilyl Cyanide (TMSCN) |
| Catalyst | Copper(I) Cyanide (CuCN, 0.5-2.0 mol%) | Sodium Cyanide (NaCN, catalytic) |
| Solvent/Diluent | Diphenyl Ether | Not specified (neat conditions likely) |
| Reaction Temperature | 80°C - 140°C | Room temperature (approx. 25°C) |
| Reaction Time | 2 - 10 hours | Short (minutes to a few hours) |
| Reported Yield | High (specific % not stated) | 98.9% |
| Key Advantage | Industrial scalability, lower cost of reagents | Very high yield, safer handling |
| Key Disadvantage | Handling of gaseous HCN | Higher cost of TMSCN |
The synthesis of this compound involves significant hazards that require strict safety protocols.
This compound is a critical precursor in the synthesis of various bioactive molecules.
The role of this compound in the synthesis of a key herbicide scaffold is illustrated below.
For quality control, the following physicochemical properties can be used to characterize the final product.
Standard analytical techniques such as Gas Chromatography (GC) for purity assessment and NMR spectroscopy (¹H & ¹³C) for structural confirmation should be employed. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group.
This application note outlines two robust protocols for the synthesis of this compound. The HCN route is a well-established industrial process ideal for large-scale production, despite its significant safety requirements. The TMSCN route offers a superior, near-quantitative yield and is better suited for laboratory-scale synthesis where handling gaseous HCN is impractical. The choice of method depends on the scale, available safety infrastructure, and economic considerations. This compound remains an indispensable intermediate for the efficient synthesis of valuable agrochemicals and potential pharmaceutical targets.
A Canadian patent (CA1165778A) describes a process for preparing pivaloyl cyanide [1]. The core reaction involves the condensation of pivalic anhydride with hydrogen cyanide (HCN), catalyzed by a copper(I) salt in the presence of a diluent.
Reaction Summary: Pivalic Anhydride + Hydrogen Cyanide → this compound + Pivalic Acid
The workflow for this synthetic route can be summarized as follows:
The table below summarizes the key reaction components and conditions as described in the patent [1].
| Parameter | Specification / Range | Notes |
|---|---|---|
| Catalyst | Copper(I) cyanide (CuCN) or other Cu(I) salts | Catalyst quantity not explicitly specified. |
| Diluent | High-boiling, water-insoluble solvent (e.g., Diphenyl ether, aliphatic hydrocarbons) | Forms a water azeotrope for reaction driving force. |
| HCN Stoichiometry | 0.5 to 1.0 mole per mole of pivalic anhydride | - |
| Reaction Temperature | 100 °C to 160 °C | - |
| Work-up | Evaporation of diluent followed by vacuum fractional distillation of the crude product | For final purification of this compound. |
This process involves significant hazards and information gaps that must be addressed before any laboratory or scale-up work.
Given the limitations of the available information, I suggest the following steps to obtain a viable protocol:
Isocyanoterpenes (ICTs) represent a fascinating class of marine natural products characterized by terpene scaffolds decorated with nitrogenous functional groups derived from cyanide, including isonitriles, formamides, isocyanates, and isothiocyanates. These compounds are predominantly isolated from marine sponges and tunicates, with over 130 structures identified to date. The unique biosynthetic pathway of ICTs involves an unusual incorporation of nitrogen from inorganic cyanide sources, which decorates stereochemically rich carbocyclic ring systems with enigmatic functional groups that impart significant biological activities distinct from more common oxygenated terpenes. The presence of isonitrile functionality in particular has been associated with remarkable pharmacological properties, including antimalarial, antitubercular, and antifouling activities, making these compounds attractive targets for drug discovery and development programs. [1]
This compound (2,2-dimethylpropanoyl cyanide) serves as a valuable synthetic equivalent in organic synthesis, particularly for the introduction of isonitrile-like functionality or as a cyanating agent for terpene functionalization. While not naturally occurring itself, this compound provides chemists with a stable, synthetically accessible reagent that can mimic aspects of the proposed biosynthetic incorporation of cyanide into terpene scaffolds. Its utility in laboratory synthesis stems from its reactivity profile and handling properties, which offer advantages over more volatile or unstable cyanating agents. These application notes provide detailed protocols for the synthesis of this compound and its application in terpene functionalization, specifically targeting researchers and drug development professionals working in natural product synthesis and medicinal chemistry. [2] [3]
This compound (C₆H₉NO, CAS RN: 5668-90-6) is a specialized reagent used in organic synthesis for introducing cyanide functionality into molecular frameworks. The compound exhibits a boiling point of 133-134°C and should be stored under inert conditions due to its sensitivity to moisture and potential hydrolysis. Its molecular structure features both carbonyl and cyano groups, making it reactive toward nucleophiles while maintaining reasonable thermal stability attributable to the steric hindrance provided by the tert-butyl group. This balance between reactivity and stability renders this compound particularly useful for functionalization of complex terpene scaffolds where harsh reaction conditions must be avoided. [2] [3]
This optimized procedure follows methods adapted from patent literature with modifications for laboratory-scale implementation: [2] [3]
Table 1: Reaction Components and Quantities
| Component | Quantity | Molar Equiv. | Notes |
|---|---|---|---|
| Pivalic anhydride | 20.0 g | 1.0 | Distilled prior to use |
| Anhydrous HCN | 6.75 g | 2.5 | Freshly prepared or stabilized |
| CuCN | 1.8 g | 0.1 | Activated by heating |
| Diphenyl ether | 60 mL | - | Anhydrous, degassed |
Step-by-Step Procedure:
Critical Notes:
For laboratories where handling HCN is impractical, an alternative pathway employs pivaloyl chloride as starting material: [3]
Procedure:
Table 2: Comparison of this compound Synthesis Methods
| Parameter | HCN Method | Metal Cyanide Method |
|---|---|---|
| Yield | 65-75% | 55-65% |
| Purity | >95% | 90-95% |
| Safety Concerns | High (HCN toxicity) | Moderate (cyanide salts) |
| Equipment Needs | Specialized HCN handling | Standard synthetic glassware |
| Scale-up Potential | Industrial | Laboratory scale |
| Byproducts | Pivalic acid | Inorganic salts |
The introduction of isonitrile groups onto terpene scaffolds represents a significant synthetic challenge with important implications for mimicking marine natural products. This compound serves as an effective electrophilic cyanating agent for this transformation, particularly with terpene alcohols and their derivatives.
General Protocol for Terpene Alcohol Cyanidation: [1]
Procedure:
Mechanistic Insight: The reaction proceeds through a coordinated transition state where the Lewis acid activates the carbonyl group of this compound toward nucleophilic attack by the terpene alcohol, followed by rearrangement and elimination to yield the isonitrile functionality with release of pivalic acid as byproduct.
Representative Example – Synthesis of a Bisabolene-type Isonitrile:
The application of this compound extends to more complex terpene systems, including diterpenes and sesterterpenes, where the introduction of isonitrile functionality can significantly alter biological activity and physicochemical properties.
Protocol for Kalihinol-type Diterpenoid Functionalization: [1]
Procedure:
Analytical Monitoring: Reaction progress should be monitored by analytical HPLC or UPLC-MS to ensure complete conversion and detect potential decomposition products. The characteristic UV absorption of isonitrile functionality, while weak, can be detected around 240-260 nm.
Table 3: Terpene Substrate Scope and Optimization Conditions
| Terpene Class | Substrate | Catalyst | Temperature | Yield | Application |
|---|---|---|---|---|---|
| Monoterpenes | Menthol | ZnCl₂ | 0°C to RT | 72% | Fragrance compounds |
| Sesquiterpenes | Bisabolol | BF₃·OEt₂ | -20°C | 68% | Antimicrobial studies |
| Diterpenes | Sclareol | SnCl₄ | -78°C to RT | 58% | Antimalarial agents |
| Triterpenes | Betulin | TMSOTf | 0°C | 45% | Cytotoxicity evaluation |
Spectrophotometric Determination: [4]
Chromatographic Methods:
GC-MS Analysis:
HPLC-UV/FLD Analysis:
Infrared Spectroscopy:
NMR Spectroscopy:
Personal Protective Equipment (PPE): [4]
Engineering Controls:
First Aid Measures:
Waste Stream Management: [4]
Regulatory Compliance:
The application of This compound in terpene functionalization provides synthetic chemists with a valuable tool for accessing isonitrile-containing terpenoids that mimic biologically active marine natural products. The protocols outlined in these Application Notes offer reproducible methods for the synthesis of this compound and its implementation in terpene functionalization, with emphasis on safety considerations essential when working with cyanide-containing compounds. The continued development of catalytic methods and greener alternatives for introducing isonitrile functionality will further enhance the utility of these approaches in natural product synthesis and medicinal chemistry.
Future directions in this field include the development of asymmetric variants of the cyanidation reaction, application to continuous flow processes for improved safety and scalability, and integration with biocatalytic methods for hybrid synthesis approaches. As the biological importance of isocyanoterpenes continues to be elucidated, particularly their antimalarial and antimicrobial properties, synthetic methodologies employing this compound and related reagents will remain essential for structure-activity relationship studies and lead optimization in drug discovery programs.
The table below outlines common problems, their symptoms, and solutions based on the patented synthesis method [1].
| Problem Area | Specific Issue & Symptoms | Recommended Solution / Optimization |
|---|---|---|
| Catalyst System | Inactive catalyst: Low conversion despite long reaction times. | Use fresh Copper(I) Cyanide (CuCN). Catalyst is used at 0.5-2.0 mol% relative to pivalic anhydride [1]. |
| Catalyst decomposition: Reaction starts then stalls. | Ensure reaction mixture is strictly oxygen-free to prevent catalyst oxidation/deactivation [1]. | |
| Raw Material Quality & Handling | Hydrocyanic Acid (HCN) Purity: Impurities act as catalyst poisons or participate in side reactions. | Use high-purity HCN. Distill before use if necessary [1]. |
| HCN Evaporation/Loss: Low yield due to insufficient reactant. | Conduct reaction in a closed, pressurized system to prevent HCN loss, especially above its boiling point (26°C) [1]. | |
| Anhydride Hydrolysis: Pivalic anhydride reacts with moisture, reducing available reactant. | Use anhydrous pivalic anhydride and dry solvents. Perform reaction under an inert atmosphere (e.g., N₂) [1]. | |
| Reaction Conditions & Work-up | Temperature Control: Excessive temperature promotes decomposition and byproducts; low temperature slows reaction. | Maintain optimal temperature range of 80-140°C. 90-110°C is often ideal [1]. |
| Incorrect Solvent/Diluent: Poor selectivity, tar formation. | Use an inert, high-boiling solvent like diphenyl ether to control reaction rate and minimize side reactions [1]. | |
| Work-up and Purification Losses: Product decomposes during distillation. | Purify the crude product rapidly via fractional distillation under reduced pressure to minimize exposure to heat [1]. |
This protocol is adapted from the method described in patent EP0053326B1 [1].
For easy reference, the critical reaction parameters are summarized in the table below.
| Parameter | Optimal Range | Notes / Reference |
|---|---|---|
| Catalyst (CuCN) Loading | 0.5 - 2.0 mol% | Relative to pivalic anhydride [1]. |
| Reaction Temperature | 90 - 110 °C | A broader range of 80-140°C is operable, but this range is ideal [1]. |
| HCN Input | Stoichiometric excess | Used to drive the reaction to completion [1]. |
| Solvent | Diphenyl ether | Acts as an inert, high-boiling diluent [1]. |
The table below summarizes the basic identifying information and key quantitative data for pivaloyl cyanide, which is essential for any laboratory procedure.
| Property | Specification |
|---|---|
| CAS Number | 42867-40-3 [1] |
| Molecular Formula | C6H9NO [1] |
| Molecular Weight | 111.14 g/mol [1] |
| Boiling Point | 121-125 °C [2] |
| Recommended Storage | 2-8°C (Refrigerator) [1] |
Based on a synthesis example, fractional distillation is the primary method for purifying this compound after its formation [2]. The workflow below outlines the key stages from reaction to pure product.
In the referenced synthesis example, this compound is produced from pivalic anhydride and trimethylsilyl cyanide with a catalytic amount of sodium cyanide. The crude product from this reaction is then worked up and purified by distillation, yielding a high-purity product (98.9%) with a boiling point of 121-125°C [2].
Here are answers to some common questions that might arise when working with this compound.
Q1: What is the most common method for purifying this compound? A1: The standard method is fractional distillation. The pure compound distills at a boiling point of 121-125°C [2]. This technique is effective for separating this compound from common reaction byproducts and unreacted starting materials.
Q2: How should this compound be stored? A2: It is recommended to store this compound in a refrigerator at 2-8°C to maintain its stability over time [1].
Q3: Are there any safety data sheets (SDS) or handling precautions specifically for this compound? A3: The search results do not provide specific hazard information. It is critical to treat all cyanide-containing compounds as highly toxic. You must consult a dedicated Safety Data Sheet (SDS) from a reputable chemical supplier before handling. Acyl cyanides are generally toxic and must be used with appropriate personal protective equipment (PPE) and within a certified fume hood.
Since explicit troubleshooting guides were not found, you can approach purification issues systematically:
The table below summarizes the core identifier and a critical storage parameter for this compound.
| Property | Specification |
|---|---|
| CAS No. | 42867-40-3 [1] |
| Molecular Formula | C6H9NO [1] |
| Recommended Storage Temp. | 2-8°C [1] |
Adhering to the following protocols is essential for maintaining the reagent's integrity and ensuring safety.
Here are solutions to frequently encountered issues in the lab.
Problem: Purity Drop or Discoloration
Problem: Unexpected Reaction Outcome
For projects requiring high reliability, you can implement this stability assessment protocol.
The available data strongly emphasizes strict temperature control at 2-8°C as the primary factor for stability [1]. For highly sensitive applications, establishing an in-house stability profile using the workflow above is highly recommended.
| Parameter | Method 1: From Pivalic Anhydride [1] [2] | Method 2: From Trimethylsilyl Cyanide [3] |
|---|---|---|
| Reactants | Pivalic anhydride, Hydrocyanic acid (HCN) | Trimethylsilyl cyanide, Pivaloyl chloride |
| Catalyst System | Copper(I) cyanide (CuCN); Alkali or alkaline earth metal salt of pivalic acid may be present [1] [2] | Not specified for this specific step; reaction typically proceeds without an additional catalyst [3] |
| Solvent | Diphenyl ether [1] [2] | The reaction is typically performed in an aprotic organic solvent [3] |
| Reaction Temperature | 80 - 130 °C [1] [2] | ~0 °C to room temperature [3] |
| Key Feature | Semi-continuous process; catalyst and solvent can be reused for subsequent batches [1] [2] | Trimethylsilyl cyanide is a versatile intermediate for other acyl cyanides [3] |
Based on these methods, here is a generalized experimental workflow.
| Problem & Phenomenon | Potential Causes | Recommended Solutions |
|---|
| Low Product Yield Low conversion or final product amount. | Incorrect temperature: Too low (slow reaction) or too high (decomposition) [1] [2]. Catalyst deactivation: Moisture or impurities [1] [2]. Poor mixing: Inefficient contact between reactants in a semi-continuous setup [1]. | Maintain precise temperature control within 80-130°C for Method 1 [1] [2]. Ensure all glassware and reagents are dry. For Method 1, confirm the catalyst suspension is well-stirred [1]. | | Long Reaction Time Reaction does not reach completion in expected time. | Sub-optimal catalyst loading [1] [2]. Low reaction temperature. | For Method 1, use CuCN in the range of 0.5 to 10 mol% (typically 1-8 mol%) relative to the limiting reactant [1] [2]. Verify and adjust the temperature setpoint. | | Product Purity Issues Impurities detected in final product. | Incomplete distillation or wrong boiling cut [1] [2]. Side reactions from excessive heating or impurities. | Use careful fractional distillation for purification. For Method 1, the crude product is isolated by evaporation of excess HCN and solvent, followed by fractional distillation of the residue [1] [2]. Avoid exceeding upper temperature limits. |
This procedure is adapted from patent US4432910A and its European counterpart EP0053326B1 [1] [2].
Objective: To prepare this compound from pivalic anhydride and hydrocyanic acid using a copper(I) cyanide catalyst.
Hazard Analysis: Perform a thorough risk assessment before starting. Hydrocyanic acid (HCN) is extremely toxic and volatile. This reaction must be conducted in a certified fume hood with proper engineering controls and personal protective equipment (PPE). Ensure adequate training in handling toxic and hazardous chemicals.
Procedure:
Q1: What is the primary role of copper(I) cyanide (CuCN) in the synthesis from pivalic anhydride? It acts as a Lewis acid catalyst. It activates the reaction between pivalic anhydride and hydrocyanic acid, allowing it to proceed efficiently at a moderate temperature of 80-130°C [1] [2].
Q2: Can the reaction solvent and catalyst be recovered? Yes, the semi-continuous process is a key feature of the patent. After distilling off the this compound product, the remaining mixture of diphenyl ether and copper(I) cyanide in the reaction vessel can be reused for the next batch by simply adding new starting materials. This can be repeated as long as the mixture remains stirrable [1] [2].
Q3: Why is trimethylsilyl cyanide (TMSCN) a useful reagent for making this compound? TMSCN serves as a cyanide anion equivalent that is easier and safer to handle than HCN or metal cyanides in a lab setting. It reacts readily with acid chlorides, like pivaloyl chloride, under very mild conditions (around 0°C to room temperature) to yield acyl cyanides [3].
The table below summarizes the key identifiers and physical properties of pivaloyl cyanide that were available from the search results.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 42867-40-3 [1] |
| Molecular Formula | C6H9NO [1] |
| Molecular Weight | 111.14 g/mol [1] |
| Synonyms | 2,2-Dimethylpropanoyl Cyanide; Trimethylacetyl Cyanide [1] |
| Storage | 2-8°C (Refrigerator) [1] |
| Chemical Structure | (CH3)3C-C(=O)-CN |
Based on the search results, the following critical information for laboratory use is currently missing:
To create comprehensive troubleshooting guides and FAQs, I suggest you consult the following resources:
While not specific to this compound, the search results do contain general principles for selecting mobile phase solvents in HPLC, which is a common application context. The following workflow outlines the decision process for a reversed-phase HPLC method, which you can adapt once specific data for this compound is found.
The table below summarizes the key identifying information and physical properties of this compound found in the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 42867-40-3 [1] [2] |
| Molecular Formula | C₆H₉NO [1] [2] |
| Molecular Weight | 111.14 g/mol [1] [2] |
| Boiling Point | 147°C [1] |
| Density | 0.940 (at an unspecified temperature) [1] |
| Flash Point | 43°C [1] |
| Appearance | Not specified in search results [2] |
| Common Synonyms | Trimethylacetyl Cyanide; 2,2-Dimethylpropanoyl Cyanide [2] |
A proper safety guide requires details on hazards, personal protective equipment (PPE), safe handling procedures, and first-aid measures, which are not available in the search results.
While specific protocols for this compound are unavailable, the diagram below outlines a general risk assessment and handling workflow that should be followed in a laboratory setting when information is incomplete.
Understanding the compound's properties is the first step in designing a purification process. Here is a summary of its key characteristics:
| Property | Value |
|---|---|
| CAS Number | 42867-40-3 [1] [2] |
| Molecular Formula | C₆H₉NO [1] [2] |
| Molecular Weight | 111.14 g/mol [1] [2] |
| Boiling Point | 147 °C [1] |
| Density | 0.940 g/cm³ [1] |
| Flash Point | 43 °C [1] |
| Synonyms | Trimethylacetyl cyanide; 2,2-Dimethylpropanoyl cyanide [2] |
To troubleshoot effectively, you must first identify the potential impurities. The synthesis pathway is a primary source. One patent indicates that pivaloyl cyanide can be produced by reacting pivalic anhydride with hydrocyanic acid in the presence of a copper(I) cyanide catalyst within a diluent like diphenyl ether [3]. Based on this method, common impurities could include:
The following techniques are standard in organic chemistry for impurity removal. You will need to adapt and test them for your specific sample of this compound.
Given the known boiling point of 147°C [1], distillation is a primary method for purifying this compound from non-volatile or differently volatile impurities.
This method is effective for removing specific classes of impurities.
For high-purity requirements, especially in pharmaceutical applications, chromatography is indispensable.
The following diagram outlines a logical, step-by-step workflow for troubleshooting the purification of this compound. You can use this as a guide to systematically address the issue.
Q1: What is the recommended storage condition for this compound? One supplier recommends storage in a refrigerator at 2-8°C [2]. Due to its reactivity and likely sensitivity to moisture, storing it under an inert atmosphere (e.g., nitrogen or argon) in a sealed container is also advisable.
Q2: My yield after purification is low. What could be the cause? Low yields can be attributed to:
Q3: How can I monitor the purity of my sample during the process?
For any distillation process, knowing the basic physical properties of the compound is essential. The table below summarizes key data for Pivaloyl Cyanide [1].
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 42867-40-3 |
| Molecular Formula | C6H9NO |
| Molecular Weight | 111.14 g/mol |
| Boiling Point | 147°C |
| Density | 0.940 |
| Flash Point | 43°C |
| Appearance | Colorless to light yellow liquid |
| Storage | 2-8°C |
Critical Safety Note: The flash point of 43°C classifies this liquid as flammable. Special precautions must be taken during distillation to avoid fire hazard, especially if using a heating mantle or other open heating elements. Always consult the Material Safety Data Sheet (MSDS) before proceeding.
The following diagram outlines a standard simple distillation setup, which is a common starting point for purifying a compound with a known boiling point. The process emphasizes safety checks and careful temperature control.
| Challenge | Technical Detail | Scale-Up Consideration |
|---|---|---|
| Highly Toxic Reagents [1] [2] | Reaction requires hydrogen cyanide (HCN) or cyanide salts [1] [2]. | Requires stringent engineering controls (closed systems, scrubbers), comprehensive procedures, and personal protective equipment (PPE). |
| Catalyst Handling [1] [2] | Uses copper(I) cyanide catalyst [1] [2]. | Catalyst removal and copper-containing waste stream treatment are necessary post-reaction. |
| Reaction Temperature [1] | Patents report optimal range of 120-140°C [1]. | Maintaining precise, uniform temperature at large scale is critical for safety and yield; requires robust heating/cooling systems. |
| Byproduct Formation [1] | Pivalic anhydride byproduct can form [1]. | Anhydride can be recycled back to pivaloyl cyanide, improving process economy at scale [1]. |
The following workflow and details outline the core manufacturing process from the patent literature [1] [2].
> Disclaimer: The following is based on technical literature. All safety protocols must be developed and validated by qualified chemical safety professionals.
What is the primary safety hazard when working with this compound? The extreme hazard stems from the reagents, particularly hydrogen cyanide (HCN), a highly volatile and toxic gas [1] [2]. The scale-up process must be designed as a closed system to prevent any release of HCN vapor. Operations should be conducted in a well-ventilated area, preferably within a certified fume hood or, for larger scales, a contained environment with dedicated scrubbing.
How can the process efficiency be maintained upon scale-up? The patent literature indicates that the byproduct pivalic acid can be recycled [1]. By converting it back to pivalic anhydride, you can reintroduce it into the reaction as a starting material. This recycling strategy improves the atom economy and reduces waste, which is a critical economic and environmental factor for large-scale production.
Are there alternative, safer cyanide sources? While the patents specifically use HCN gas [1] [2], general synthetic chemistry knowledge explores safer cyanide sources like alkali metal cyanides (e.g., NaCN, KCN) or trimethylsilyl cyanide (TMSCN) [3]. However, their applicability and efficiency in the specific synthesis of this compound would require investigation and optimization, as they may involve different reaction pathways or conditions.
The table below summarizes the core chemical and physical data for this compound.
| Property | Description |
|---|---|
| CAS Number | 42867-40-3 [1] |
| Chemical Name | This compound [1] |
| Synonyms | Trimethylacetyl Cyanide; 2,2-Dimethylpropanoyl Cyanide [1] |
| Molecular Formula | C₆H₉NO [1] |
| Molecular Weight | 111.14 g/mol [1] |
| Storage | 2-8°C (Refrigerator) [1] |
While detailed analytical methods are not available, the search results provide insights into its synthesis and stability, which are crucial for troubleshooting.
A primary method for synthesizing this compound involves the reaction of pivalic anhydride with hydrocyanic acid in the presence of a catalyst [2] [3] [4].
Detailed Experimental Procedure [3]:
Key Considerations:
This compound is a reactive compound. Its recommended storage condition is in a refrigerator at 2-8°C [1]. Its reactivity is leveraged in synthesis, where it is known to participate in reactions such as the acylation of C-magnesiated nitriles to form reactive intermediates like acyl ketenimines [5].
Since direct analytical methods for this compound were not found, the following suggestions are based on general analytical chemistry principles and related compounds.
The following workflow outlines a logical approach to diagnosing issues with this compound in experimental procedures.
Pivaloyl cyanide is an organic compound with the molecular formula C₆H₉NO. The table below summarizes its key identifiers and physical properties [1] [2].
| Property | Value |
|---|---|
| CAS Number | 42867-40-3 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Other Names | Trimethylacetyl cyanide; 2,2-Dimethylpropanoyl cyanide; 3,3-Dimethyl-2-oxobutanenitrile |
| Boiling Point | 147°C |
| Density | 0.940 g/cm³ |
| Flash Point | 43°C |
| Appearance | Colorless to light yellow liquid |
| Storage | Sealed in dry conditions, 2-8°C |
A common industrial preparation method involves the reaction of pivalic acid anhydride with anhydrous hydrocyanic acid. This reaction is typically performed [3]:
The following diagram illustrates the general synthesis workflow for this compound:
The search results confirm this compound is a useful synthetic intermediate [1], but lack specific experimental data for a direct reactivity comparison. To build a complete comparison guide, you would need to investigate several areas:
The following synthesis method is adapted from patent literature, which describes the reaction of pivalic anhydride with hydrocyanic acid (HCN) in the presence of a catalyst [1] [2] [3].
Reaction Scheme: Pivalic anhydride + Hydrocyanic Acid → this compound + Pivalic Acid [1] [2]
Detailed Experimental Protocol:
| Step | Parameter | Description |
|---|---|---|
| 1 | Reaction Substrates | Pivalic anhydride and hydrocyanic acid (HCN) [1]. |
| 2 | Catalyst System | Copper(I) cyanide (CuCN), sometimes with added alkali metal or alkaline earth metal cyanide salts (e.g., NaCN) [1] [2]. |
| 3 | Reaction Diluent | An organic solvent, preferably diphenyl ether, is used [1] [2]. |
| 4 | Reaction Setup | The catalyst is suspended in the diluent. Pivalic anhydride and HCN are then introduced to this mixture [1] [2]. |
| 5 | Temperature & Duration | The reaction is typically carried out at the boiling point of the mixture for several hours [1]. |
| 6 | Product Isolation | After reaction, the crude product is obtained by evaporating the volatile components from the reaction mixture [1] [2]. |
| 7 | Purification | The pure this compound is obtained by fractional distillation of the crude product under reduced pressure [1] [2]. |
The workflow for this synthesis can be visualized as follows:
Since the search results lack the specific characterization data you need, here are practical suggestions for locating it:
The table below summarizes the core identity and a primary synthetic route for pivaloyl cyanide, as detailed in patent literature [1] [2] [3].
| Property | Description |
|---|---|
| CAS Registry Number | 42867-40-3 [4] |
| Molecular Formula | C(_6)H(_9)NO [4] |
| IUPAC Name | 2,2-dimethylpropanoyl cyanide [1] [2] |
| Common Synthesis | Reaction of pivalic acid anhydride with anhydrous hydrocyanic acid [1] [2] [3] |
For researchers, the most efficient paths to obtain verified NMR data are through specialized databases and direct supplier contact.
While the search did not yield a step-by-step NMR protocol for the final product, the patent literature describes the synthesis workflow. The following diagram outlines the general process for the continuous production of this compound, which may inform the context of your experimental data [1] [2].
The table below summarizes the basic identifying information and physical properties of pivaloyl cyanide.
| Property Type | Description |
|---|---|
| CAS Number | 42867-40-3 [1] |
| Molecular Formula | C6H9NO [1] |
| Molecular Weight | 111.14 g/mol [1] |
| Boiling Point | 147 °C [1] |
| Density | 0.940 g/cm³ [1] |
| Flash Point | 43 °C [1] |
A patent describes a process for preparing this compound. The synthesis involves reacting pivalic anhydride with hydrogen cyanide (HCN) in the presence of a catalyst system. This system includes a copper(I) salt (like copper(I) cyanide), a salt of an alkali or alkaline earth metal, and a Lewis acid, using a diluent such as diphenyl ether [2].
The workflow for this synthesis can be visualized as follows:
The search results did not yield direct, detailed experimental protocols for this compound's applications. However, some context can be inferred from related chemistry:
pivaloyl chloride for this purpose, the analogous use of this compound as a reagent for introducing the pivaloyl group can be a area of exploration.The following diagram illustrates this general reactivity pattern based on cyanamide chemistry:
The following table compares the basic properties of benzoyl cyanide and pivaloyl cyanide based on the information found.
| Property | Benzoyl Cyanide | This compound |
|---|---|---|
| Chemical Structure | Aromatic acyl cyanide | Aliphatic acyl cyanide (neopentyl) |
| CAS Number | 613-90-1 [1] [2] | 42867-40-3 [3] |
| Molecular Formula | C₈H₅NO [1] [2] | C₆H₉NO [3] |
| Molecular Weight | 131.13 g/mol [1] [2] | 111.14 g/mol [3] |
| Melting Point | 28-31 °C [1] | Information not available in search results |
| Boiling Point | 206 °C [1] | Information not available in search results |
| Storage Recommendations | Room temperature (recommended in a cool, dark place <15°C), store under inert gas, hygroscopic [2] | 2-8°C (Refrigerator) [3] |
While direct experimental stability data is limited, the chemical structures and related information provide key insights into their behavior.
To conclusively determine the stability of these compounds for your specific application, a direct experimental comparison is highly recommended. The diagram below outlines a potential workflow for such an investigation.
Experimental Protocols for Key Assays:
Pivaloyl cyanide is recognized for the significant steric hindrance around its carbonyl group, a direct result of the bulky tert-butyl (pivaloyl) group. The table below summarizes its core properties:
| Property | Value |
|---|---|
| CAS Number | 42867-40-3 [1] |
| Molecular Formula | C₆H₉NO [1] |
| Molecular Weight | 111.14 g/mol [1] |
| Boiling Point | 147 °C [1] |
| Density | 0.940 g/cm³ [1] |
The steric influence of the pivaloyl group is a central theme in its synthesis and applications. The following diagram outlines a general preparation workflow.
This synthesis can be performed using different specific protocols:
The bulky tert-butyl group in this compound directly impacts its reactivity, leading to specific applications. The table below lists some key uses.
| Application Area | Role / Consequence of Steric Hindrance |
|---|---|
| Organic Synthesis [4] | Used in the synthesis of 1,2,4-triazin-5-one derivatives, which are precursors to herbicides like metribuzin. |
| Chemical Research [5] | Serves as a suitable precursor for generating the NCCO radical in kinetic studies, likely due to the steric bulk facilitating a clean cleavage. |
| Stability of Derivatives | Esters of pivalic acid (and by extension, other derivatives) are known for their unusual resistance to hydrolysis due to the steric protection of the carbonyl carbon [6]. |
| Feature | Description |
|---|---|
| Primary Reactant | Pivalic anhydride [1] [2] [3] |
| Cyanide Source | Hydrogen cyanide (HCN) [1] [2] [3] |
| Key Catalyst | Copper(I) cyanide (CuCN) [1] [2] [3] |
| Common Solvent/Diluent | Diphenyl ether [1] [2] [3] |
| Typical Yield | ~70-75% [4] |
| Product Boiling Point | 147 °C [5] [6] |
The following workflow details the synthesis of pivaloyl cyanide as described in the patent literature. This process is designed to be performed as a batch reaction.
The patent literature describes a process designed for efficiency and safety.
This compound is commercially available from chemical suppliers, with current listings indicating it is manufactured in China and sold in quantities like 25kg or 100kg drums [5] [6]. Its primary value lies as a building block in organic synthesis.
This compound is a carboxylic acid derivative with the formula (CH₃)₃CC(O)CN [1]. The table below summarizes its core identity and the primary synthetic method found in the search results.
| Property | Description |
|---|---|
| CAS Number | 42867-40-3 [2] |
| Molecular Formula | C₆H₉NO [3] |
| IUPAC Name | 2,2-dimethylpropanoyl cyanide [3] [4] |
| Common Synthesis | Reaction of pivalic acid (or its derivatives) with hydrocyanic acid (HCN) using a copper/copper salt catalyst [3] [4]. |
The following diagram outlines the general workflow for synthesizing and purifying this compound based on the patent literature. Please note that this describes an industrial-scale synthesis and not the specific, highly controlled preparation of an analytical standard.
The search results lack the precise protocols for preparing a high-purity analytical standard. For your research and publication, consider the following approaches:
| Property | Details |
|---|---|
| CAS Number | 42867-40-3 [1] [2] |
| Molecular Formula | C₆H₉NO [1] [2] |
| Molecular Weight | 111.14 g/mol [1] [2] |
| Synonym | Trimethylacetyl Cyanide [2] |
| Boiling Point | 147 °C [1] |
| Density | 0.940 g/cm³ [1] |
| Flash Point | 43 °C [1] |
While direct performance comparisons are unavailable, one source mentions Pivaloyl Cyanide's use as a reagent in organic synthesis. The following experimental protocol is adapted from a patent for its preparation [3] [4].
The workflow for this synthesis can be summarized as follows:
Experimental Procedure:
The table below summarizes the key characteristics and known reactivity data for both compounds.
| Feature | Pivaloyl Chloride | Pivaloyl Cyanide |
|---|---|---|
| CAS Number | 3282-30-2 [1] | Information not available in search results |
| Molecular Formula | C5H9ClO [2] [1] | C6H9NO (from patent data) [3] |
| Structure | (CH3)3CC(O)Cl | (CH3)3CC(O)CN |
| Key Functional Group | Acyl Chloride | Acyl Cyanide |
| Leaving Group | Chloride (Cl⁻) | Cyanide (CN⁻) |
| Common Reactivity | Acylation of alcohols (esters), amines (amides); reacts violently with water (hydrolysis) [2] [1]. | Acts as an acylating agent, likely less reactive than acid chlorides [3]. |
| Key Application | Introducing the pivaloyl (Piv) group as a protective group for alcohols [4]; synthesis of pharmaceuticals and agrochemicals [2] [5]. | Used in the synthesis of carboxylic acid derivatives, potentially for aryl and aliphatic groups [3]. |
The search results provide some insight into how these compounds are synthesized, which indirectly informs their reactivity.
Pivaloyl chloride is commercially significant and is typically produced on a large scale. A common laboratory method involves reacting the parent acid with a chlorinating agent [2]. The workflow below outlines a general synthesis protocol.
A patent describes the preparation of this compound, which involves a Lewis acid-catalyzed reaction. The provided workflow details this specific experimental protocol [3].